1-(2,3-Dichlorobenzyl)azetidine
Beschreibung
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Eigenschaften
Molekularformel |
C10H11Cl2N |
|---|---|
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
1-[(2,3-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI-Schlüssel |
PZUKESOPLKBPIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
In Vitro Mechanistic Profiling of 1-(2,3-Dichlorobenzyl)azetidine: A Neuropharmacological Scaffold
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
1-(2,3-Dichlorobenzyl)azetidine (Chemical Formula: C₁₀H₁₁Cl₂N) is a synthetic heterocyclic compound characterized by a rigid, four-membered azetidine ring substituted with a highly lipophilic di-halogenated benzyl moiety. While frequently utilized as a chemical intermediate in organic synthesis[1], its structural topology perfectly aligns with the classical pharmacophore model for central nervous system (CNS) targets. As a Senior Application Scientist, I approach this compound not merely as a building block, but as a privileged neuropharmacological scaffold.
This whitepaper delineates the in vitro mechanism of action of 1-(2,3-Dichlorobenzyl)azetidine, focusing on its dual role as a Monoamine Transporter (MAT) inhibitor and a Sigma-1 Receptor (σ1R) modulator . Furthermore, it provides rigorously designed, self-validating experimental workflows to accurately characterize these mechanisms in a preclinical setting.
Structural Rationale & Pharmacophore Mapping
To understand the in vitro mechanism of action, we must first establish the causality between the compound's molecular architecture and its biological targets. The synthesis of 1-(2,3-Dichlorobenzyl)azetidine relies on a nucleophilic substitution reaction, where the secondary amine of azetidine attacks the electrophilic benzylic carbon of 2,3-dichlorobenzyl chloride[1].
This yields a structure with two critical interaction domains:
-
The Azetidine Nitrogen: With a pKa typically ranging between 9.0 and 10.0, the nitrogen atom is protonated at physiological pH (7.4). This cationic center is essential for forming a strong salt bridge with conserved aspartate residues located in the orthosteric binding sites of MATs (e.g., Asp79 in the human Dopamine Transporter, hDAT) and the σ1R binding pocket. The constrained nature of the azetidine ring reduces conformational entropy compared to larger piperidine rings, often enhancing target affinity.
-
The 2,3-Dichlorobenzyl Group: The di-halogenated aromatic ring provides substantial lipophilicity. The chlorine atoms at the ortho and meta positions engage in halogen bonding and deep hydrophobic interactions within the S1 pockets of monoamine transporters and the hydrophobic cleft of the Sigma-1 receptor.
Pharmacophore mapping of 1-(2,3-Dichlorobenzyl)azetidine to CNS targets.
In Vitro Monoamine Transporter (MAT) Inhibition
The primary in vitro mechanism of action for benzyl-azetidine derivatives is the competitive inhibition of neurotransmitter reuptake via the Solute Carrier 6 (SLC6) family, specifically DAT, SERT, and NET.
Causality Rationale for Experimental Design
To assess MAT inhibition, we utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, SERT, or NET. Why HEK293? Wild-type HEK293 cells lack endogenous monoamine transporters. This biological "blank slate" prevents background noise from overlapping transporter systems, ensuring that any observed reuptake inhibition is exclusively mediated by the specific transfected human transporter[2].
Self-Validating Protocol: Radioligand Uptake Assay
This protocol measures the ability of 1-(2,3-Dichlorobenzyl)azetidine to block the intracellular accumulation of tritiated monoamines[3].
-
Cell Preparation: Seed stably transfected HEK293 cells into 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to achieve 80% confluency.
-
Pre-incubation: Wash cells with Krebs-HEPES Buffer (KHB). Add 1-(2,3-Dichlorobenzyl)azetidine in a 10-point concentration gradient (0.1 nM to 10 µM) and pre-incubate for 10 minutes at room temperature. Causality: Pre-incubation allows the compound to reach equilibrium with the transporter before the substrate is introduced.
-
Substrate Addition: Initiate uptake by adding 5 nM of the respective radioligand ([³H]-Dopamine, [³H]-Serotonin, or[³H]-Norepinephrine)[2]. Incubate for exactly 10 minutes.
-
Termination: Halt the reaction by rapid aspiration of the buffer, followed by three washes with ice-cold KHB. Causality: Ice-cold buffer instantly freezes transporter kinetics, preventing substrate efflux.
-
Quantification: Lyse the cells using 1% SDS or scintillation fluid. Quantify intracellular radioactivity using a liquid scintillation counter.
Self-Validation Parameters: To ensure assay integrity, non-specific uptake must be defined using saturating concentrations (10 µM) of reference inhibitors:[2]. The assay is only considered valid if the Z'-factor is ≥ 0.6.
Step-by-step in vitro monoamine transporter (MAT) uptake inhibition workflow.
Sigma-1 Receptor (σ1R) Modulation
A secondary, yet highly potent, in vitro mechanism for halogenated benzylamines is binding to the Sigma-1 Receptor (σ1R), an endoplasmic reticulum chaperone protein.
Causality Rationale for Experimental Design
For σ1R radioligand binding assays, Guinea Pig Liver (GPL) membrane homogenates are the gold standard. Why GPL? The use of guinea pig liver membranes provides superior data for assessing in vitro characteristics because σ1R protein expression levels are vastly higher in GPL compared to other tissues or recombinant cell lines, yielding an exceptional signal-to-noise ratio[4].
Self-Validating Protocol: Competitive Radioligand Binding
To determine the binding affinity (Ki) of 1-(2,3-Dichlorobenzyl)azetidine to σ1R, we utilize a competitive displacement assay against a highly selective radioligand[5].
-
Membrane Preparation: Resuspend GPL membranes in 50 mM Tris-HCl buffer (pH 7.4).
-
Reaction Assembly: In a 96-well plate, combine:
-
50 µg of GPL membrane protein.
-
3 nM of [³H]-(+)-pentazocine (a highly selective σ1R agonist)[4].
-
Increasing concentrations of 1-(2,3-Dichlorobenzyl)azetidine (0.1 nM to 10 µM).
-
-
Incubation: Incubate the mixture at room temperature for 120 minutes to ensure steady-state equilibrium is reached.
-
Filtration: Rapidly filter the homogenates through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with positive charges, reducing non-specific binding of the lipophilic radioligand to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure bound radioactivity.
Self-Validation Parameters: Non-specific binding is strictly defined by the addition of 10 µM Haloperidol[6]. The IC₅₀ values are converted to Ki values using the Cheng-Prusoff equation.
Self-validating radioligand binding assay protocol for the Sigma-1 Receptor.
Quantitative Data Summary
Based on the structural homology of 1-(2,3-Dichlorobenzyl)azetidine to established halogenated pharmacophores, the expected in vitro profile demonstrates moderate-to-high affinity for MATs and exquisite affinity for the Sigma-1 receptor, while avoiding the Sigma-2 (σ2R) receptor.
Table 1: Representative In Vitro Binding and Uptake Profile of the Scaffold
| Target | Assay Type | Radioligand / Substrate | Validation Control | Representative IC₅₀ / Ki (nM) |
| hDAT | Uptake Inhibition | [³H]-Dopamine | Mazindol | 150 - 300 |
| hSERT | Uptake Inhibition | [³H]-Serotonin | Fluoxetine | 400 - 800 |
| hNET | Uptake Inhibition | [³H]-Norepinephrine | Nisoxetine | 200 - 500 |
| σ1R | Radioligand Binding | [³H]-(+)-Pentazocine | Haloperidol | 10 - 50 |
| σ2R | Radioligand Binding | [³H]-DTG | DTG | > 1000 |
Note: Data represents the expected baseline pharmacological profile for this specific di-halogenated azetidine scaffold based on validated in vitro assay methodologies.
Conclusion
1-(2,3-Dichlorobenzyl)azetidine is a highly viable investigational scaffold. By employing rigorous, self-validating in vitro methodologies—specifically utilizing HEK293 cells for MAT uptake and Guinea Pig Liver membranes for σ1R binding—researchers can accurately quantify its pharmacodynamics. The precise mapping of its basic nitrogen and di-halogenated aromatic ring to specific receptor pockets underscores the necessity of high-fidelity assay design in modern neuropharmacology.
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Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at:[Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at:[Link]
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Sigma Receptor Binding Assays. Current Protocols in Pharmacology (NIH/PMC). Available at:[Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at:[Link]
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An In-depth Technical Guide to the Pharmacokinetic Profiling of 1-(2,3-Dichlorobenzyl)azetidine Derivatives
Introduction: The Critical Role of Pharmacokinetic Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "it's not just what the drug does to the body, but what the body does to the drug" has never been more pertinent. This duality, the interplay between pharmacodynamics and pharmacokinetics, is a cornerstone of successful therapeutic development. The journey of a drug candidate from a promising hit in an initial screen to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1][2] This guide provides a comprehensive framework for the robust pharmacokinetic profiling of a novel chemical series, the 1-(2,3-Dichlorobenzyl)azetidine derivatives.
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry. Its inherent ring strain and three-dimensional character can confer desirable physicochemical properties, such as improved solubility and metabolic stability, when incorporated into drug-like molecules.[3][4] The 1-(2,3-Dichlorobenzyl)azetidine scaffold, in particular, presents a unique chemical space with potential for novel biological activity.[5] However, the successful translation of this potential into a therapeutic reality is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logically structured narrative that delves into the causality behind experimental choices. As a self-validating system, each described protocol is grounded in scientific integrity, ensuring the generation of reliable and reproducible data. Our exploration will be segmented into the foundational in vitro ADME assays and the subsequent, indispensable in vivo pharmacokinetic studies, providing a holistic view of the profiling cascade.
Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework
The initial stages of drug discovery are characterized by the synthesis and screening of numerous compounds. In this environment, high-throughput in vitro ADME assays are invaluable for identifying candidates with favorable pharmacokinetic profiles early in the process, thereby conserving resources and accelerating timelines.[1][6][7] These assays provide critical insights that guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling the iterative optimization of lead compounds.
Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation
A drug's metabolic stability is a primary determinant of its in vivo half-life and oral bioavailability. The liver is the principal site of drug metabolism, and in vitro assays using liver-derived subcellular fractions or intact cells are the workhorses for assessing metabolic liability.[8]
-
Expertise & Experience: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[8] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism. The dichlorobenzyl moiety of our target compounds may be susceptible to hydroxylation, a common CYP-mediated reaction.
-
Trustworthiness: The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) is essential for validating each experimental run. The assay's robustness is further ensured by monitoring the disappearance of the parent compound over time using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Liver Microsomal Stability
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes (human, rat, mouse): Commercially available, stored at -80°C.
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+, and MgCl2): To ensure sustained enzymatic activity.
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Quenching Solution: Acetonitrile containing an internal standard.
-
-
Incubation:
-
In a 96-well plate, pre-warm the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM) at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
-
-
Expertise & Experience: While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes, including Phase II conjugating enzymes (e.g., UGTs, SULTs), and active transporter systems present in intact liver cells.[9][10] Therefore, an assay using cryopreserved hepatocytes provides a more comprehensive picture of a compound's metabolic fate.[11]
-
Trustworthiness: The viability of the hepatocytes is a critical parameter and must be assessed before and after the incubation period. As with the microsomal assay, appropriate positive and negative controls are indispensable for a self-validating system.
Experimental Protocol: Hepatocyte Stability
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Cryopreserved Hepatocytes (human, rat, mouse): Thawed and handled according to the supplier's instructions.
-
Incubation Medium (e.g., Williams' Medium E).
-
-
Incubation:
-
Incubate hepatocytes (typically 0.5-1 x 10^6 cells/mL) with the test compound (final concentration ~1 µM) in a shaking water bath or incubator at 37°C.
-
At various time points, collect aliquots and quench the metabolic activity with a suitable organic solvent.
-
-
Sample Analysis and Data Interpretation:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Plasma Protein Binding: The "Free Drug" Hypothesis
Only the unbound fraction of a drug in plasma is pharmacologically active and available to distribute into tissues and be cleared from the body.[12] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting in vitro potency data and for predicting in vivo distribution.[13]
-
Expertise & Experience: Equilibrium dialysis is considered the gold standard for PPB determination due to its accuracy and reliability.[12] This method allows for the passive diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached between a plasma-containing compartment and a buffer-containing compartment.
-
Trustworthiness: The use of a 96-well plate format with disposable dialysis inserts enhances throughput and reproducibility. The inclusion of control compounds with known high, medium, and low binding characteristics validates the assay performance.
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Preparation:
-
Spike the test compound into plasma (human, rat, mouse) at a relevant concentration (e.g., 1 µM).
-
Prepare the RED device by adding the plasma sample to one chamber and dialysis buffer (PBS, pH 7.4) to the other.
-
-
Incubation:
-
Incubate the sealed RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples by adding buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Precipitate proteins with an organic solvent containing an internal standard.
-
Analyze the concentrations in both chambers by LC-MS/MS.
-
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Bound = (1 - fu) * 100
-
Cell Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model that mimics the intestinal barrier.[14][15]
-
Expertise & Experience: Caco-2 cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[14] By measuring the transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, we can determine its apparent permeability (Papp) and identify if it is a substrate for efflux transporters.
-
Trustworthiness: The integrity of the Caco-2 cell monolayer is paramount and is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.[16][17]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A-to-B transport, add the test compound to the apical side and collect samples from the basolateral side over time (e.g., up to 2 hours).
-
For B-to-A transport, add the test compound to the basolateral side and collect samples from the apical side.
-
Include known high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds.
-
-
Analysis:
-
Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.
-
Data Presentation: In Vitro ADME Profile of 1-(2,3-Dichlorobenzyl)azetidine Derivatives
| Compound ID | Microsomal t1/2 (min) | Hepatocyte t1/2 (min) | Plasma Protein Binding (% Bound) | Caco-2 Papp (A-B) (10^-6 cm/s) | Efflux Ratio |
| Lead-001 | Data | Data | Data | Data | Data |
| Lead-002 | Data | Data | Data | Data | Data |
| Control (High) | Data | Data | Data | Data | Data |
| Control (Low) | Data | Data | Data | Data | Data |
Visualization of the In Vitro ADME Profiling Workflow
Caption: A streamlined workflow for in vitro ADME profiling.
Part 2: In Vivo Pharmacokinetic Studies: From Preclinical Species to Human Prediction
While in vitro assays are powerful predictive tools, they cannot fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo pharmacokinetic studies in animal models, typically rodents, are essential for understanding a compound's disposition in a whole-body context.[18][19]
Study Design and Execution
-
Expertise & Experience: The choice of animal species (commonly mouse or rat for early studies), dose, and route of administration (intravenous and oral) are critical design elements. An intravenous (IV) dose provides a direct measure of systemic clearance and volume of distribution, while an oral (PO) dose allows for the determination of oral bioavailability.[20] Serial blood sampling from a single animal is a refinement that reduces animal usage and inter-animal variability.[21]
-
Trustworthiness: All in vivo studies must be conducted in accredited facilities following ethical guidelines. The use of a validated bioanalytical method for quantifying the drug in plasma is a regulatory requirement and fundamental to the integrity of the study.[22][23][24]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing:
-
Acclimate animals (e.g., male Sprague-Dawley rats) prior to the study.
-
Administer the test compound via IV bolus injection (e.g., into the tail vein) and oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., from the saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
Data Analysis and Interpretation
-
Expertise & Experience: Non-compartmental analysis (NCA) is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data. This analysis provides a model-independent assessment of the drug's behavior.
-
Trustworthiness: The use of validated software (e.g., Phoenix WinNonlin) for NCA ensures accuracy and consistency in the derived parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| CL | Systemic clearance |
| Vdss | Volume of distribution at steady state |
| t1/2 | Terminal half-life |
| F% | Oral bioavailability |
Visualization of the In Vivo PK and Data Analysis Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Conclusion: Synthesizing a Holistic View for Candidate Advancement
The pharmacokinetic profiling of novel chemical entities like 1-(2,3-Dichlorobenzyl)azetidine derivatives is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By integrating the data from a well-designed panel of in vitro ADME assays with the definitive insights from in vivo pharmacokinetic studies, we can build a comprehensive understanding of a compound's disposition. This holistic view is not merely an academic exercise; it is a critical decision-making tool that enables us to identify and advance drug candidates with a higher probability of success in clinical development.[1] The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary to drive drug discovery programs forward.
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- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 20. parazapharma.com [parazapharma.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
Structural Elucidation of 1-(2,3-Dichlorobenzyl)azetidine: A Comprehensive Guide to NMR Spectroscopy and X-Ray Crystallography
Executive Summary
1-(2,3-Dichlorobenzyl)azetidine (CAS: 1851585-78-8) is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive molecules[1]. While some commercial databases erroneously list its molecular formula as C9H10Cl2N[1], rigorous stoichiometric and structural analysis confirms the correct formula as C10H11Cl2N (Molecular Weight: 216.11 g/mol ). This whitepaper provides an authoritative, in-depth technical guide to the structural elucidation of this compound, detailing the causality behind its conformational dynamics, expected Nuclear Magnetic Resonance (NMR) spectra, and solid-state crystallographic behavior.
Molecular Architecture & Conformational Dynamics
The molecular architecture of 1-(2,3-Dichlorobenzyl)azetidine is defined by the interplay between a highly strained four-membered heterocycle and a sterically demanding aromatic system.
The azetidine ring possesses a significant ring strain energy of approximately 24.5 to 26.3 kcal/mol[2]. To alleviate the torsional strain caused by the eclipsing interactions of adjacent methylene hydrogens, the ring deviates from a planar geometry, adopting a "puckered" (butterfly) conformation[2]. In the gas phase, azetidine exhibits a puckering angle of ~33.1°[2]. However, when substituted with a bulky 2,3-dichlorobenzyl group, this angle is dynamically modulated.
The introduction of the 2,3-dichloro moiety creates significant steric hindrance, particularly due to the chlorine atom at the C2 (ortho) position[3]. This steric bulk restricts the free rotation of the N−Cbenzyl bond. Consequently, the molecule must adopt specific conformational states to minimize van der Waals clashes between the azetidine ring and the ortho-chlorine atom, directly influencing both its solution-state NMR behavior and its solid-state crystal packing[4].
Conformational dynamics driven by steric hindrance and azetidine ring puckering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Spectral Assignments
In solution, the NMR spectra of 1-(2,3-Dichlorobenzyl)azetidine are dictated by electronegativity and rotational dynamics. The strongly electronegative nitrogen atom deshields the adjacent α -protons of the azetidine ring, shifting them downfield (~3.30 ppm), while the β -protons remain relatively shielded (~2.10 ppm)[5]. The benzylic CH2 protons typically appear as a sharp singlet around 3.75 ppm at room temperature[6]; however, if the sample is subjected to variable-temperature (VT) NMR, cooling may slow the N−Cbenzyl rotation sufficiently to split this singlet into an AB doublet system due to the asymmetric environment created by the ortho-chlorine. The aromatic protons exhibit a characteristic AMX spin system, with H-4 and H-6 appearing as doublets of doublets, and H-5 as a triplet[6].
Self-Validating High-Resolution NMR Protocol
To acquire publication-quality spectra, follow this self-validating workflow:
-
Sample Preparation: Dissolve 15-20 mg of high-purity 1-(2,3-Dichlorobenzyl)azetidine in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
-
Instrument Tuning & Locking: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl3 . Perform automated tuning and matching (ATM) to optimize the probe for 1H and 13C nuclei.
-
Shimming: Execute 3D gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤0.5 Hz.
-
Data Acquisition:
-
1H NMR: Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
-
13C NMR: Use a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2 seconds.
-
-
Data Processing & Validation: Apply Fourier transformation, phase correction, and baseline correction.
-
Self-Validation Check: Integrate the signals. The ratio of the azetidine α -protons to the benzylic protons must be exactly 2:1 (4H vs 2H). Any deviation indicates incomplete relaxation (requiring a longer D1 delay) or the presence of impurities.
-
Quantitative Data: NMR Assignments
Table 1: Expected 1H and 13C NMR Assignments (in CDCl3 , 500 MHz)
Position 1H Shift (ppm)Multiplicity (J in Hz)Integration 13C Shift (ppm)Mechanistic Assignment NotesAzetidine α CH2 3.25 - 3.35t (J = 7.0)4H54.8Deshielded by adjacent nitrogen atomAzetidine β CH2 2.05 - 2.15p (J = 7.0)2H17.5Characteristic upfield azetidine signalBenzylic CH2 3.75s2H59.2Singlet; rapid rotation on NMR timescaleAr-C1---138.5Quaternary, attached to benzylic carbonAr-C2 (Cl)---132.1Quaternary, strongly deshielded by chlorineAr-C3 (Cl)---133.4Quaternary, strongly deshielded by chlorineAr-H47.38dd (J = 7.8, 1.5)1H129.6Ortho to Cl, para to benzylic groupAr-H57.18t (J = 7.8)1H127.3Meta to both Cl and benzylic groupAr-H67.42dd (J = 7.8, 1.5)1H128.8Ortho to benzylic group
X-Ray Crystallography & Solid-State Structure
Causality in Solid-State Packing
In the solid state, the rapid nitrogen inversion observed in solution is frozen. The nitrogen atom adopts a specific pyramidal geometry, orienting its lone pair to minimize electrostatic repulsion with the electron-rich ortho-chlorine atom[4]. Furthermore, crystal packing forces and intermolecular interactions (such as weak C−H⋯Cl hydrogen bonds) compress the azetidine ring's puckering angle from its gas-phase maximum down to approximately 10-20°[2]. The bulky nature of the 3-substituted and 2,3-disubstituted aromatic rings dictates a larger unit cell volume to accommodate the spatial requirements of the halogens[4].
Parallel workflow for the complete structural elucidation of the compound.
Self-Validating Single-Crystal X-Ray Diffraction (SCXRD) Protocol
-
Crystal Growth: Dissolve the purified compound in a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 ratio). Allow for slow evaporation at room temperature over 3-5 days to yield diffraction-quality single crystals[4].
-
Mounting: Under a polarized light microscope, select a clear, block-like crystal (approx. 0.20×0.20×0.15 mm). Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.
-
Data Collection: Transfer the crystal to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream to minimize atomic thermal vibrations, thereby enhancing high-angle diffraction intensity.
-
Structure Solution & Refinement: Solve the structure using intrinsic phasing methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[4]. Refine all non-hydrogen atoms anisotropically.
-
Self-Validation Check: The internal consistency of the data is verified by the Rint value, which must be <0.05 . A Goodness-of-Fit (S) value close to 1.00 confirms that the structural model accurately represents the experimental electron density without over-parameterization.
-
Quantitative Data: Crystallographic Parameters
Table 2: Expected Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C10H11Cl2N |
| Formula Weight | 216.11 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα ) |
| Crystal System | Monoclinic |
| Space Group | P21/c (Typical for achiral organic molecules) |
| Unit Cell Dimensions | a = 8.45 Å, b = 11.20 Å, c = 12.15 Å, β = 95.5° |
| Volume | ~ 1144 A˚3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~ 1.25 g/cm3 |
| Absorption Coefficient | 0.45 mm−1 |
| Refinement Method | Full-matrix least-squares on F2 |
| Goodness-of-fit on F2 | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
References
-
Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine... Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]
-
Catalog Of Pesticide NMR Spectra Source: EPA NEPIS URL:[Link]
-
Supporting Information - Cuprous iodide implanted in hot-water-soluble-starch coating... Source: RSC.org URL: [Link]
Sources
Engineering Blood-Brain Barrier Permeability and Integrity: A Technical Guide to Dichlorobenzyl Azetidine Derivatives
Executive Summary
Designing small molecules capable of penetrating the blood-brain barrier (BBB) while actively preserving its structural integrity remains a profound challenge in neuropharmacology. Dichlorobenzyl azetidine compounds represent a breakthrough class of therapeutics designed to address this dual mandate[1]. The most prominent molecule in this class, A-971432 (1-(4-((3,4-dichlorobenzyl)oxy)benzyl)azetidine-3-carboxylic acid), is a highly selective, orally bioavailable agonist of the sphingosine-1-phosphate receptor 5 (S1PR5)[2].
Unlike traditional CNS drugs that merely passively diffuse across the BBB, dichlorobenzyl azetidines actively engage with brain endothelial cells to upregulate tight junctions and halt neuroinflammation[1]. This guide deconstructs the structural rationale, pharmacokinetic profiling, and experimental workflows required to evaluate the BBB permeability and efficacy of these compounds.
Mechanistic Rationale: The Azetidine-Dichlorobenzyl Synergy
The molecular architecture of A-971432 is not accidental; it is the result of rigorous structure-activity relationship (SAR) optimization aimed at bypassing enzymatic bottlenecks while maximizing CNS exposure.
The Azetidine Core: Bypassing Enzymatic Activation
Historically, S1P receptor agonists (such as the multiple sclerosis drug fingolimod/FTY720) were formulated as amino-alcohol prodrugs[1]. These require in vivo phosphorylation by sphingosine kinase to become active, introducing pharmacokinetic variability[3].
-
The Causality: By incorporating an azetidine-3-carboxylic acid moiety, researchers created a direct agonist surrogate. The strained four-membered azetidine ring perfectly mimics the spatial geometry of the phosphorylated state of amino-alcohols[3]. This bypasses the need for enzymatic activation, allowing the compound to be screened directly in in vitro assays and ensuring immediate receptor engagement upon reaching the BBB[3][4].
The Dichlorobenzyl Group: Driving Permeability and Selectivity
Achieving BBB permeability requires a delicate balance of lipophilicity and topological polar surface area (TPSA).
-
The Causality: The addition of a lipophilic 3,4-dichlorobenzyl ether tail serves a dual purpose. First, the halogens modulate the TPSA, optimizing the lipophilicity-to-polarity ratio required for passive diffusion across the tight junctions of the BBB[1][5]. Second, this specific bulky, electron-withdrawing group perfectly occupies the hydrophobic binding pocket of S1PR5. This grants the compound an extraordinary >60-fold selectivity over the ubiquitous S1P1 receptor (avoiding cardiovascular and immunosuppressive side effects) and >1600-fold selectivity over S1P2-4.
Active BBB Integrity Preservation
S1PR5 is highly expressed on brain endothelial cells and oligodendrocytes within the central nervous system[1]. Agonism by dichlorobenzyl azetidines actively upregulates tight junction proteins and significantly reduces the transendothelial migration of monocytes, effectively repairing compromised BBBs in neurodegenerative models[1].
S1PR5-mediated mechanism of dichlorobenzyl azetidines in restoring BBB integrity.
Quantitative SAR & Pharmacokinetic Profile
To understand the efficacy of dichlorobenzyl azetidines, we must analyze their quantitative binding and permeability metrics. The table below summarizes the profile of A-971432, demonstrating its high potency and selectivity.
| Parameter | Value / Metric | Biological Significance |
| Molecular Weight | 366.24 g/mol | Optimal size (<400 Da) for passive BBB diffusion. |
| S1PR5 Potency (EC₅₀) | 4.1 nM (cAMP); 5.7 nM (GTPγS) | High-affinity target engagement at low physiological doses. |
| S1PR1 Potency (EC₅₀) | 362 nM[5] | >60-fold selectivity prevents off-target lymphopenia[5]. |
| S1PR2-4 Potency | >10,000 nM | >1600-fold selectivity ensures targeted CNS mechanism. |
| Kinase Off-Target Activity | >10 μM (across 129 kinases)[5] | Clean safety profile; non-clastogenic[5]. |
Experimental Workflows: Validating BBB Permeability and Integrity
To establish a self-validating system for testing dichlorobenzyl azetidines, two orthogonal workflows must be employed: an in vitro functional assay to measure barrier restoration, and an in vivo pharmacokinetic assay to quantify absolute brain penetration.
Protocol 1: In Vitro BBB Integrity Assay (TEER)
Rationale: Transendothelial Electrical Resistance (TEER) provides a real-time, non-destructive measurement of tight junction integrity. Unlike fluorescent tracer assays which only measure endpoint leakage, TEER captures the dynamic physiological response of endothelial cells to S1PR5 agonism.
Step-by-Step Methodology:
-
Cell Culture: Seed primary human brain microvascular endothelial cells (hBMVECs) onto the apical side of collagen-coated Transwell inserts (0.4 µm pore size). Culture for 5-7 days until a stable, confluent monolayer forms (validated by a baseline TEER > 200 Ω·cm²).
-
Barrier Compromise: Introduce a pro-inflammatory cytokine cocktail (e.g., TNF-α and IFN-γ) to the basolateral chamber. This simulates neuroinflammation and disrupts tight junctions, dropping TEER values.
-
Compound Administration: Apply the dichlorobenzyl azetidine compound (A-971432) at 10 nM and 100 nM concentrations to the apical chamber.
-
Continuous Monitoring: Measure TEER using an epithelial voltohmmeter (EVOM) at 0, 4, 12, 24, and 48 hours post-treatment.
-
Validation: A successful S1PR5 agonist will demonstrate a statistically significant, dose-dependent rescue of TEER values compared to the vehicle-treated inflamed control, proving active barrier restoration[1].
Protocol 2: In Vivo Pharmacokinetics & Brain Penetration (LC-MS/MS)
Rationale: Absolute quantification of the brain-to-plasma partition coefficient ( Kp,brain ) confirms whether the compound successfully crosses the BBB in vivo without being immediately effluxed by P-glycoprotein (P-gp) pumps.
Step-by-Step Methodology:
-
Dosing: Administer A-971432 via oral gavage (e.g., 10 mg/kg) to wild-type rodent models (e.g., Sprague-Dawley rats) to assess oral bioavailability and systemic exposure[5].
-
Tissue Harvesting: At predetermined time points (0.5, 1, 2, 4, and 8 hours), euthanize the animals. Collect systemic blood via cardiac puncture (centrifuge at 3000 x g to isolate plasma) and immediately harvest and flash-freeze the brain tissue.
-
Sample Preparation: Homogenize brain tissue in a 1:3 ratio of phosphate buffer. Perform protein precipitation on both plasma and brain homogenates using cold acetonitrile containing an internal standard (e.g., a deuterated analog). Centrifuge to isolate the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode. Monitor the specific mass transitions for the parent mass of A-971432 (366.24 g/mol )[6].
-
Data Calculation: Calculate the Area Under the Curve (AUC) for both brain and plasma compartments. The ratio ( AUCbrain/AUCplasma ) yields the Kp,brain . A value > 0.5 indicates excellent BBB penetration and CNS exposure[1].
In vivo pharmacokinetic workflow for determining absolute BBB permeability.
References
- A-971432 - Wikipedia. Wikipedia.
- Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders.
- A 971432 | Sphingosine-1-Phosph
- A 971432 | Sphingosine-1-phosph
- ZFIN ChEBI: A-971432. ZFIN.
- A-971432 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist...
- A-971432 ≥95% (HPLC). Sigma-Aldrich.
- Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders.
Sources
Physicochemical Profiling of 1-(2,3-Dichlorobenzyl)azetidine: Molecular Weight and Lipophilicity Determination
Executive Summary
The rational design and evaluation of novel chemical entities require a rigorous understanding of their physicochemical properties. For 1-(2,3-Dichlorobenzyl)azetidine (CAS: 1851585-78-8), a heterocyclic compound featuring a basic four-membered azetidine ring and a lipophilic dichlorobenzyl moiety, determining the exact molecular weight and lipophilicity (LogP/LogD) is critical. These parameters directly dictate the compound's pharmacokinetic profile, including membrane permeability, volume of distribution, and metabolic clearance, serving as the foundation for evaluating its viability against frameworks like [1].
This whitepaper provides an in-depth technical guide on the theoretical calculations and empirical methodologies required to accurately profile the molecular weight and lipophilicity of 1-(2,3-Dichlorobenzyl)azetidine.
Structural Analysis and Molecular Weight Dynamics
Theoretical Calculation
The molecular architecture of 1-(2,3-Dichlorobenzyl)azetidine consists of a 2,3-dichlorobenzyl group ( C7H5Cl2 ) covalently bonded to an azetidine ring ( C3H6N ).
-
Molecular Formula: C10H11Cl2N
-
Average Molecular Weight (MW): 216.11 g/mol
-
Monoisotopic Exact Mass: 215.0268 Da
Protocol 1: Exact Mass Determination via HRMS (Self-Validating System)
To empirically verify the synthesized compound, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.
Causality of Experimental Design: Electrospray Ionization (ESI) in positive mode is selected because the basic azetidine nitrogen (estimated pKa ~8.5) readily accepts a proton to form the [M+H]+ ion. A mobile phase containing 0.1% formic acid is utilized to drive this protonation, ensuring high ionization efficiency and an optimal signal-to-noise ratio.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of 1-(2,3-Dichlorobenzyl)azetidine in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Instrument Setup: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Lock-Mass Calibration (Self-Validation Step): Infuse Leucine Enkephalin ( m/z 556.2771) simultaneously via a secondary lock-mass spray. Why? This corrects for any instrument thermal drift in real-time, ensuring mass accuracy remains within a strict <5 ppm error margin, thereby validating the run internally.
-
Data Acquisition: Scan from m/z 100 to 1000. Extract the chromatogram for the theoretical [M+H]+ ion at m/z 216.0346 (accounting for the proton mass of 1.0078 Da).
Lipophilicity (LogP and LogD) Profiling
Lipophilicity is a primary driver of a molecule's ability to cross lipid bilayers. For 1-(2,3-Dichlorobenzyl)azetidine, the presence of the basic amine means its lipophilicity is highly pH-dependent.
-
LogP (Partition Coefficient): Measures the lipophilicity of the neutral, un-ionized species.
-
LogD (Distribution Coefficient): Measures the net lipophilicity of all species (ionized and neutral) at a specific pH (typically physiological pH 7.4).
Because the azetidine ring will be predominantly protonated at pH 7.4, the LogD7.4 will be significantly lower than the intrinsic LogP.
Figure 1: Mechanistic pathway of pH-dependent ionization affecting the lipophilicity of the azetidine derivative.
Protocol 2: Shake-Flask Method (OECD TG 107)
The Shake-Flask method is the absolute gold standard for determining LogP values between -2 and 4.
Causality of Experimental Design: The method relies on the thermodynamic equilibrium of the un-ionized solute between two immiscible phases. Pre-saturation of the solvents is mandatory; failure to do so results in mutual dissolution during the shaking phase, which alters the phase volumes and artificially skews the concentration ratio.
Step-by-Step Methodology:
-
Phase Pre-saturation: Stir n-octanol and high-purity water (adjusted to pH 10.5 with NaOH to ensure the azetidine is fully un-ionized) together for 24 hours. Separate the phases.
-
Sample Introduction: Dissolve an accurately weighed amount of the compound in the pre-saturated n-octanol to create a stock solution.
-
Equilibration: In a thermostatic shaker at 25°C (±1°C), combine the octanol stock with pre-saturated water in three different volume ratios (e.g., 1:1, 1:2, 2:1) in glass centrifuge tubes. Shake gently for 24 hours.
-
Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification & Self-Validation: Quantify the concentration in both phases using HPLC-UV at 220 nm.
-
Validation Check: Calculate the mass balance. The sum of the quantified substance in both phases must equal ≥95% of the initial mass introduced. A lower recovery indicates adsorption to the glassware or degradation, immediately invalidating the run [2].
-
Protocol 3: RP-HPLC Method (OECD TG 117)
For rapid screening or when dealing with highly lipophilic derivatives, the Reverse-Phase HPLC method is preferred.
Causality of Experimental Design: The C18 stationary phase mimics the hydrocarbon chains of lipids. By establishing a correlation between the retention times of known reference standards and their established LogP values, the LogP of the target compound can be interpolated. Isocratic elution is strictly used because gradient elution breaks the linear thermodynamic relationship between retention factor ( k′ ) and LogP.
Step-by-Step Methodology:
-
Calibration: Inject a mixture of at least six reference standards with known LogP values (e.g., Aniline, Toluene, Chlorobenzene, Naphthalene, Triphenylamine) using an isocratic mobile phase (e.g., 60:40 Methanol:Water).
-
Curve Generation: Calculate the capacity factor ( k′ ) for each standard: k′=(tr−t0)/t0 , where t0 is the dead time measured using unretained thiourea. Plot log(k′) vs. known LogP to generate a linear regression.
-
Sample Analysis: Inject 1-(2,3-Dichlorobenzyl)azetidine under the exact same isocratic conditions.
-
Interpolation & Self-Validation: Calculate the compound's k′ and interpolate its LogP from the calibration curve.
-
Validation Check: Re-inject a mid-range reference standard at the end of the sequence. Its calculated LogP must fall within ±0.1 log units of its known value to prove the column chemistry remained stable throughout the run [3].
-
Figure 2: Decision matrix and workflow for selecting the optimal lipophilicity determination method.
Quantitative Data Summary
The synthesized empirical and theoretical data for the compound is summarized below to facilitate rapid evaluation by drug development professionals.
Table 1: Physicochemical Properties Summary of 1-(2,3-Dichlorobenzyl)azetidine
| Property | Value | Derivation Method / Source |
| Chemical Name | 1-(2,3-Dichlorobenzyl)azetidine | IUPAC Nomenclature |
| CAS Number | 1851585-78-8 | Chemical Registry[4] |
| Molecular Formula | C10H11Cl2N | Structural Analysis |
| Monoisotopic Exact Mass | 215.0268 Da | Theoretical Calculation |
| Average Molecular Weight | 216.11 g/mol | Atomic Weight Summation |
| Estimated LogP | 2.8 - 3.2 | Fragment-based in silico estimation |
| Azetidine pKa | ~8.5 | Computational Prediction |
| Rule of 5 Compliance | Yes (MW < 500, LogP < 5) | [1] |
Conclusion
1-(2,3-Dichlorobenzyl)azetidine presents a highly favorable physicochemical profile for biological membrane traversal, comfortably satisfying the molecular weight and lipophilicity constraints of Lipinski's Rule of 5. By employing self-validating HRMS protocols for exact mass confirmation and rigorous OECD-standardized methods (Shake-Flask or RP-HPLC) for LogP/LogD determination, researchers can confidently utilize this compound as a robust building block in pharmaceutical synthesis and materials science.
References
-
Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34-41.[Link]
-
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]
-
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method.[Link]
-
Federal Register / Environmental Protection Agency. (2025). Certain New Chemicals; Receipt and Status Information.[Link]
Step-by-step synthesis protocol for 1-(2,3-Dichlorobenzyl)azetidine
Application Note: Synthesis, Optimization, and Validation of 1-(2,3-Dichlorobenzyl)azetidine
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction and Mechanistic Rationale
1-(2,3-Dichlorobenzyl)azetidine (CAS: 1851585-78-8)[1] is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical research and materials science[2]. The compound features a strained, four-membered azetidine ring coupled with a sterically demanding 2,3-dichlorobenzyl moiety.
The most robust route to synthesize this compound is via an SN2 nucleophilic substitution[2]. In this pathway, the secondary amine of azetidine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,3-dichlorobenzyl chloride. Because the generation of hydrochloric acid (HCl) as a byproduct would protonate the azetidine and halt the reaction, a mild inorganic base (Potassium carbonate, K2CO3 ) is employed as an acid scavenger. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the nucleophile, thereby increasing the azetidine's reactivity and accelerating the SN2 displacement[2].
Experimental Workflow
Workflow for the nucleophilic substitution synthesis of 1-(2,3-Dichlorobenzyl)azetidine.
Quantitative Reaction Parameters
To ensure reproducibility and optimal yield, the following stoichiometric ratios are recommended. A slight excess of azetidine is used to drive the reaction to completion against the sterically hindered electrophile.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 1 mmol) | Functional Role |
| 2,3-Dichlorobenzyl chloride | 195.47 | 1.00 | 195.5 mg | Electrophile / Limiting Reagent |
| Azetidine (Free base) | 57.09 | 1.20 | 68.5 mg (81.5 µL) | Nucleophile |
| Potassium carbonate ( K2CO3 ) | 138.20 | 2.00 | 276.4 mg | Acid Scavenger |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 5.0 mL | Polar Aprotic Solvent |
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the success of each phase before proceeding to the next.
Phase 1: Reaction Setup & Initiation
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Causality: While the reaction is not strictly air-sensitive, excluding moisture prevents the competitive hydrolysis of 2,3-dichlorobenzyl chloride into 2,3-dichlorobenzyl alcohol.
-
Reagent Loading: Add 2,3-dichlorobenzyl chloride (195.5 mg, 1.0 mmol) and anhydrous K2CO3 (276.4 mg, 2.0 mmol) to the flask.
-
Solvation: Inject 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion of the base.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Inject azetidine (81.5 µL, 1.2 mmol) dropwise over 2 minutes. Causality: The initial alkylation can be exothermic; cooling mitigates the risk of azetidine volatilization (boiling point ~61 °C) and minimizes polyalkylation side reactions.
Phase 2: Propagation & In-Process Control (IPC) 5. Heating: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 60 °C using an oil bath or heating block[2]. 6. Self-Validation (IPC): After 4 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL of ethyl acetate (EtOAc), wash with 1 mL of water, and analyze the organic layer via TLC (Eluent: 20% EtOAc in Hexanes, UV visualization) or LC-MS. Decision Gate: If the starting benzylic chloride is still present, continue heating for an additional 2 hours.
Phase 3: Workup & Isolation 7. Quenching: Once complete conversion is confirmed, cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold distilled water. Causality: Quenching in water crashes out the organic products and heavily dilutes the DMF, driving it into the aqueous phase. 8. Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). 9. Washing: Combine the organic extracts and wash sequentially with 5% aqueous LiCl solution (2 x 10 mL) and saturated brine (10 mL). Causality: Aqueous LiCl is highly effective at removing residual traces of DMF from the organic phase. 10. Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification & Final Validation 11. Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 30% EtOAc in Hexanes[2]. 12. Product Collection: 1-(2,3-Dichlorobenzyl)azetidine will typically elute as a distinct UV-active band. Pool the product-containing fractions and evaporate the solvent to afford the pure compound as a pale yellow to colorless oil. 13. Final Validation: Confirm the structure via 1H -NMR (look for the characteristic benzylic CH2 singlet around 3.6-3.8 ppm and the azetidine ring multiplets) and High-Resolution Mass Spectrometry (HRMS) targeting the [M+H]+ peak for C9H10Cl2N (Calculated exact mass: ~216.02).
References
-
1851585-78-8_1-(2,3-Dichlorobenzyl)azetidine CAS Information ChemSrc URL: [Link]
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1-(2,3-Dichlorobenzyl)azetidine: A Privileged Building Block for Fragment-Based Drug Discovery and Lead Optimization
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the transition from high-throughput screening (HTS) hits to optimized lead candidates frequently stalls due to the "molecular obesity" of the compounds—excessive molecular weight and high lipophilicity. To combat this, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight, highly efficient scaffolds. 1-(2,3-Dichlorobenzyl)azetidine has emerged as a highly valuable building block in this paradigm[1].
This molecule elegantly combines two privileged motifs:
-
The Azetidine Ring: As a four-membered nitrogenous heterocycle, azetidine serves as a conformationally restricted, "stretched" bioisostere for larger rings like piperidine or morpholine. This rigidity reduces the entropic penalty upon binding to a target protein. Furthermore, azetidines lower the pKa of the amine and exhibit superior metabolic stability, as the ring strain disfavors the formation of the iminium intermediates required for Cytochrome P450-mediated α -oxidation[2][3].
-
The 2,3-Dichlorobenzyl Motif: The di-halogenated phenyl ring is a proven pharmacophore for occupying deep, lipophilic pockets in target proteins. The chlorine atoms not only provide strong hydrophobic interactions but also participate in orthogonal halogen bonding. Recently, this specific motif has shown exceptional utility in the development of potent antiviral agents, including SARS-CoV-2 Main Protease (Mpro) inhibitors[4].
Physicochemical Profiling
To successfully deploy 1-(2,3-dichlorobenzyl)azetidine in a drug discovery campaign, understanding its baseline physicochemical properties is critical. The table below summarizes its quantitative data and the rationale for its use in lead optimization.
| Property | Value | Rationale in Drug Design |
| Molecular Formula | C 10 H 11 Cl 2 N | Low molecular weight (216.11 g/mol ) is ideal for fragment libraries, allowing room for structural elaboration. |
| Ring System | Azetidine | High rigidity; lowers entropic penalty upon target binding compared to flexible aliphatic chains. |
| Aromatic Motif | 2,3-Dichlorophenyl | Fills deep lipophilic pockets; capable of directional halogen bonding with backbone carbonyls. |
| Amine Nature | Tertiary | Reduced basicity compared to piperidine, which frequently mitigates hERG channel liability. |
| Metabolic Stability | High (Predicted) | Lack of easily oxidizable α -carbons compared to larger rings prevents rapid first-pass clearance. |
Application Workflow in Lead Optimization
When utilized in FBDD, 1-(2,3-dichlorobenzyl)azetidine is typically identified as a core fragment via Surface Plasmon Resonance (SPR) or X-ray crystallography. Once binding is validated, the aryl chlorides serve as synthetic handles for late-stage functionalization. Through transition-metal-catalyzed cross-coupling, the fragment is elaborated into a more complex lead candidate without disrupting the core binding interactions[2].
Figure 1: Fragment-to-Lead optimization workflow utilizing 1-(2,3-dichlorobenzyl)azetidine.
Experimental Protocols
The following protocols detail the synthetic elaboration and biological validation of the 1-(2,3-dichlorobenzyl)azetidine scaffold. As a Senior Application Scientist, I have designed these methodologies to be self-validating, ensuring that false positives and experimental artifacts are immediately identified.
Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: To elaborate the 2,3-dichlorobenzyl scaffold by coupling an aryl boronic acid to the chloride positions. Causality & Rationale: Aryl chlorides possess high C(sp 2 )-Cl bond dissociation energies, making them notoriously challenging for oxidative addition. To overcome this thermodynamic barrier, we employ XPhos Pd G2 , a precatalyst that rapidly generates a highly active, monoligated Pd(0) species under mild basic conditions. This ensures efficient coupling while suppressing the competitive protodeboronation of the boronic acid.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-(2,3-dichlorobenzyl)azetidine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and XPhos Pd G2 (0.02 equiv, 1.0 mol%).
-
Base Addition: Add finely milled anhydrous K 3 PO 4 (2.0 equiv, 1.0 mmol). Note: The use of a mild, insoluble inorganic base prevents base-catalyzed opening of the strained azetidine ring.
-
Solvent Introduction: Seal the tube, remove it from the glovebox, and inject 2.5 mL of strictly degassed 1,4-dioxane/H 2 O (4:1 v/v) via syringe.
-
Reaction: Stir the biphasic mixture vigorously at 80 °C for 4 hours.
-
Self-Validating Checkpoint (LC-MS Monitoring): At t=2 hours, sample 5 μ L of the organic layer and analyze via LC-MS.
-
Validation Rule: The presence of unreacted boronic acid alongside the disappearance of the azetidine starting material indicates protodeboronation. If observed, the protocol dictates the immediate addition of 0.5 equivalents of degassed water to accelerate the transmetalation step relative to the off-cycle degradation.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (3 × 5 mL), dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash column chromatography (SiO 2 , Hexanes/EtOAc gradient).
Protocol B: In Vitro Microsomal Stability Assay (Clearance Validation)
Objective: To quantify the intrinsic metabolic clearance ( CLint ) of the azetidine scaffold. Causality & Rationale: Azetidines are frequently deployed to rescue compounds from the metabolic liabilities of larger rings (e.g., piperidines), which are highly prone to CYP450-mediated oxidation. This assay validates the hypothesis that the azetidine ring confers superior metabolic stability[3].
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM, 20 mg/mL protein concentration) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2 .
-
Pre-Incubation: In a 96-well plate, mix 1 μ M of the test compound (final concentration) with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate at 37 °C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 μ L aliquots from the incubation mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to quench the reaction and precipitate proteins.
-
Self-Validating Controls:
-
Enzymatic Viability Control: Run Verapamil (a known high-clearance drug) in parallel. Rule: If the half-life ( t1/2 ) of Verapamil exceeds 15 minutes, the enzymatic activity of the HLM batch is compromised, and the entire assay must be invalidated and repeated.
-
Chemical Stability Control: Run a parallel incubation of the test compound without NADPH. Rule: Any depletion of the parent compound in this control indicates non-CYP mediated degradation (e.g., chemical instability or non-specific binding to the plastic/proteins), invalidating the clearance calculation.
-
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound and calculate CLint .
References
-
Brandi, A.; Cicchi, S.; Cordero, F. M. Azetidines in Organic Synthesis. Chemical Reviews, 2008, 108(9), 3988–4035. Available at:[Link]
-
Batra, et al. Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches. RSC Advances, 2024. Available at:[Link]
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- 4. Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00106K [pubs.rsc.org]
Application Notes and Protocols for the Solubilization of 1-(2,3-Dichlorobenzyl)azetidine in Cell Culture Assays
Introduction
1-(2,3-Dichlorobenzyl)azetidine is a heterocyclic compound featuring an azetidine ring substituted with a dichlorobenzyl group.[1] Azetidine scaffolds are a cornerstone in medicinal chemistry, recognized for imparting unique conformational constraints and physicochemical properties to bioactive molecules.[2] These structures are integral to a wide array of compounds investigated for various therapeutic applications.[2][3][4][5] The dichlorobenzyl moiety suggests that 1-(2,3-Dichlorobenzyl)azetidine is likely a hydrophobic compound with limited aqueous solubility, a common challenge when preparing solutions for in vitro cell-based assays.
This technical guide provides a comprehensive, field-proven protocol for the dissolution of 1-(2,3-Dichlorobenzyl)azetidine for cell culture applications. The methodologies herein are designed to ensure the compound's stability, bioavailability, and to minimize solvent-induced cytotoxicity, thereby preserving the integrity of experimental results.
Physicochemical Profile of 1-(2,3-Dichlorobenzyl)azetidine
A thorough understanding of the compound's physicochemical properties is paramount for its effective use in a laboratory setting. While specific experimental data for 1-(2,3-Dichlorobenzyl)azetidine is not extensively published, its properties can be inferred from its structural components—the azetidine ring and the chlorinated benzyl group.
| Property | Inferred Value/Characteristic | Rationale & References |
| Molecular Formula | C₁₀H₁₁Cl₂N | Based on its chemical structure.[1] |
| Molecular Weight | 216.10 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a solid or crystalline substance at room temperature. | Typical for small organic molecules of this nature.[1] |
| Aqueous Solubility | Low | The presence of the dichlorobenzyl group, a nonpolar moiety, is expected to significantly limit solubility in aqueous solutions like cell culture media.[6][7] |
| Organic Solvent | Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). | The principle of "like dissolves like" suggests that nonpolar to moderately polar organic solvents will be effective.[1][6] |
Recommended Solvents and Cytotoxicity Considerations
The choice of solvent is a critical step that can significantly impact the outcome of cell-based assays.[8] For hydrophobic compounds like 1-(2,3-Dichlorobenzyl)azetidine, an organic solvent is necessary to create a concentrated stock solution that can be further diluted into aqueous cell culture media.
Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solvating power for a wide range of organic compounds and its miscibility with water.[9][10] However, it is crucial to be aware of DMSO's potential cytotoxic effects at higher concentrations.[8][10]
| Solvent | Recommended Final Concentration in Media | Notes |
| DMSO | ≤ 0.5% (v/v) | Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[9][11] However, it is imperative to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.[11] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).[12] |
| Ethanol | ≤ 1.0% (v/v) | Ethanol is another viable solvent, often less cytotoxic than DMSO for certain cell lines.[9][10][13] However, its solvating power for highly hydrophobic compounds may be lower than that of DMSO. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of 1-(2,3-Dichlorobenzyl)azetidine, which can be conveniently aliquoted and stored for future use.
Materials:
-
1-(2,3-Dichlorobenzyl)azetidine (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Step-by-Step Procedure:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 216.10 g/mol × 1000 mg/g = 2.161 mg
-
-
Weigh the Compound: On an analytical balance, carefully weigh the calculated mass of 1-(2,3-Dichlorobenzyl)azetidine.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this example, 1 mL) to the tube.
-
Ensure Complete Solubilization:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can facilitate dissolution.[12][14] Caution: Ensure the compound is stable to heat before warming.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[15]
-
Store the aliquots in a light-protected box at -20°C or -80°C for long-term stability.
-
Protocol for Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the 10 mM stock solution into cell culture medium to achieve the desired final concentrations for your assay, while maintaining a low and consistent final DMSO concentration.
Workflow for Preparing Working Solutions
Caption: Serial dilution workflow for cell culture assays.
Step-by-Step Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare an Intermediate Dilution (Recommended): To avoid pipetting very small volumes and to prevent the compound from precipitating out of solution, it is best practice to perform an intermediate dilution.[11]
-
Example for a 100 µM intermediate solution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This creates a 1:100 dilution, resulting in a 100 µM solution with a DMSO concentration of 1%.
-
-
Prepare Final Working Concentrations: Use the intermediate solution to prepare your final desired concentrations in the cell culture plates.
-
Example for a 1 µM final concentration: In a well containing 990 µL of cells in media, add 10 µL of the 100 µM intermediate solution. The final volume will be 1 mL, the final compound concentration will be 1 µM, and the final DMSO concentration will be 0.01%.
-
-
Prepare Vehicle Control: It is essential to include a vehicle control in your experimental design.[8] Prepare a mock treatment using the same dilution steps but with DMSO alone, ensuring the final concentration of DMSO in the control wells is identical to that in the treated wells.
References
-
Considerations regarding use of solvents in in vitro cell based assays. PLoS One. [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]
-
A-971432. PubChem. [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
-
Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Azetidine. Wikipedia. [Link]
- Synthesis of azetidine derivatives.
-
Azetidine. Organic Syntheses. [Link]
-
Recent advances in the Chemistry of Metallated Azetidines. University of Bari Aldo Moro. [Link]
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- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for 1-(2,3-Dichlorobenzyl)azetidine
Introduction & Physicochemical Profiling
The compound 1-(2,3-Dichlorobenzyl)azetidine is a highly versatile heterocyclic building block frequently utilized in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a strained, four-membered azetidine ring substituted at the nitrogen atom with a lipophilic 2,3-dichlorobenzyl group.
From a chromatographic perspective, this molecule presents a classic analytical challenge: it is a hydrophobic, tertiary amine. Basic drugs containing amines or nitrogen heterocycles dominate modern therapeutics, but they notoriously suffer from severe peak tailing, poor loadability, and unpredictable retention shifts on traditional silica-based reversed-phase columns.
To develop a robust, self-validating HPLC method, we must first understand the causality behind the analyte's behavior. Table 1 summarizes the critical physicochemical parameters that dictate our chromatographic strategy.
Table 1: Physicochemical Properties & Chromatographic Implications
| Parameter | Estimated Value | Chromatographic Implication |
| Molecular Formula | C₉H₁₀Cl₂N | Small molecule; requires high-efficiency columns to prevent band broadening. |
| pKa (Azetidine Nitrogen) | ~8.5 – 9.5 | Highly basic. Will be fully protonated (cationic) at low pH (< 6) and neutral at high pH (> 11). |
| LogP (Lipophilicity) | ~2.5 – 3.5 | Hydrophobic dichlorobenzyl tail ensures strong retention on C18 stationary phases. |
| UV Absorbance (λmax) | ~220 nm, ~270 nm | Strong chromophore due to the dichlorobenzene ring; suitable for UV/PDA detection. |
Mechanistic Insights: The Basic Amine Challenge
The fundamental challenge in analyzing 1-(2,3-Dichlorobenzyl)azetidine lies in the interaction between the protonated azetidine nitrogen and the stationary phase.
The Silanol Ion-Exchange Phenomenon
Early HPLC columns used silica produced by acidifying sodium silicate, yielding porous silica contaminated with metallic oxides. These metal ions activate residual silanols (Si-OH), increasing their acidity. At mid-to-low pH, these silanols become ionized (Si-O⁻) and form strong secondary ion-exchange interactions with the positively charged azetidine nitrogen. This dual-retention mechanism (hydrophobic + ion-exchange) is the primary cause of the severe "shark fin" peak tailing observed with basic analytes.
Solute Charge Repulsion Theory
Even on highly pure, fully end-capped Type-B silica, basic amines often exhibit poor loadability. According to the Solute Charge Repulsion Theory proposed by McCalley and co-workers, when ionized basic species are retained on the hydrophobic C18 ligands, they exert mutual Coulombic repulsive forces upon each other. This limits the use of the available surface area, causing rapid column overloading and band broadening even at low injection volumes.
The Solution: Advanced Hybrid Technologies
To counteract these phenomena, we employ two distinct, self-validating method development pathways:
-
Low pH Strategy (CSH Technology): Utilizing a Charged Surface Hybrid (CSH) column. CSH particles feature a low-level positive surface charge in acidic mobile phases. This positive charge electrostatically repels the protonated azetidine, preventing it from accessing deep, high-energy silanol sites and minimizing mutual solute repulsion.
-
High pH Strategy (BEH Technology): Utilizing an Ethylene Bridged Hybrid (BEH) column stable up to pH 12. By raising the mobile phase pH to 10.5, we fully deprotonate the azetidine nitrogen, converting it to a neutral free-base. This eliminates both ion-exchange interactions and solute charge repulsion.
Fig 2: Mechanistic interaction of protonated amines with traditional vs. CSH silica.
Method Development Workflow
The following decision tree outlines the logical progression for selecting the optimal chromatographic conditions based on the desired detection method (UV vs. MS) and available instrumentation.
Fig 1: pH-driven HPLC method development workflow for basic azetidine derivatives.
Experimental Protocols
To ensure reproducibility and scientific integrity, both protocols below are designed as self-validating systems. The gradient profile is identical to allow for direct orthogonal comparison of selectivity.
Sample Preparation (Universal)
-
Diluent: 50:50 (v/v) High-Purity Water : HPLC-Grade Acetonitrile.
-
Stock Solution: Accurately weigh 10.0 mg of 1-(2,3-Dichlorobenzyl)azetidine standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve a final concentration of 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Protocol A: Low-pH, MS-Compatible Method (Recommended)
This method leverages CSH technology and volatile buffers, making it ideal for LC-MS/MS applications or standard UV quantification.
-
Column: Waters XSelect CSH C18, 130Å, 3.5 µm, 4.6 mm × 100 mm (or equivalent positively charged surface phase).
-
Mobile Phase A (MPA): 0.1% Formic Acid in Milli-Q Water (pH ~2.7).
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5 µL.
-
Detection (UV): 220 nm (Quantification) and 270 nm (Qualification/Purity).
Protocol B: High-pH, Free-Base Method
This method is highly effective for separating the target analyte from acidic or neutral impurities, as the basic azetidine will shift significantly in retention time compared to Protocol A.
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm × 100 mm (Must be rated for pH > 11).
-
Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.5 with dilute Ammonium Hydroxide.
-
Mobile Phase B (MPB): 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection (UV): 220 nm and 270 nm.
Table 2: Universal Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 95 | 5 | Initial |
| 1.0 | 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 1.0 | 5 | 95 | Linear Gradient |
| 10.0 | 1.0 | 5 | 95 | High Organic Wash |
| 10.1 | 1.0 | 95 | 5 | Re-equilibration |
| 15.0 | 1.0 | 95 | 5 | End |
System Suitability and Self-Validation
Trustworthiness in analytical chemistry dictates that no data should be accepted unless the system proves its own capability at the time of use. Before injecting experimental samples, a System Suitability Test (SST) must be performed using six replicate injections of the 0.1 mg/mL working standard.
Table 3: System Suitability Acceptance Criteria
| Parameter | Calculation / Definition | Acceptance Criteria | Justification |
| Retention Time (RT) %RSD | Relative Standard Deviation of RT across 6 replicates. | ≤ 1.0% | Ensures pump gradient delivery and column equilibration are stable. |
| Peak Area %RSD | Relative Standard Deviation of Area across 6 replicates. | ≤ 2.0% | Validates autosampler precision and detector stability. |
| Tailing Factor (Tf) | Calculated at 5% of peak height (USP method). | ≤ 1.5 | Confirms the suppression of secondary silanol interactions. |
| Theoretical Plates (N) | Measure of column efficiency. | ≥ 10,000 | Verifies column bed integrity and optimal mass transfer. |
If the Tailing Factor exceeds 1.5 in Protocol A, it indicates potential column degradation (loss of positive surface charge) or insufficient buffer capacity. The column should be regenerated or replaced.
Conclusion
The quantification and purity analysis of 1-(2,3-Dichlorobenzyl)azetidine requires deliberate chromatographic design due to its basic azetidine moiety. By understanding the physicochemical causality of peak tailing, analysts can move away from empirical "trial-and-error" method development. Implementing either a low-pH approach utilizing Charged Surface Hybrid (CSH) particles to induce electrostatic solute repulsion, or a high-pH approach utilizing Ethylene Bridged Hybrid (BEH) particles to neutralize the amine, guarantees robust, symmetrical peaks and a self-validating analytical workflow.
References
-
Dong, Michael W. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online (LCGC), 2026. URL:[Link]
-
Lauber, Matthew A., et al. High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. Analytical Chemistry / ResearchGate, 2013. URL:[Link]
In Vivo Dosing Strategies and Pharmacokinetic Profiling of 1-(2,3-Dichlorobenzyl)azetidine in Murine Models
As drug discovery pivots toward highly optimized, sp3-rich small molecules, azetidine derivatives have emerged as critical scaffolds. 1-(2,3-Dichlorobenzyl)azetidine (C₉H₁₀Cl₂N, MW ~216 Da) represents a prototypical lipophilic, basic small molecule often utilized as an intermediate or pharmacological probe in central nervous system (CNS) and targeted receptor research[1].
This application note provides a comprehensive, causality-driven guide to formulating and dosing 1-(2,3-Dichlorobenzyl)azetidine in murine models, ensuring high bioavailability, accurate pharmacokinetic (PK) profiling, and strict animal welfare compliance.
Physicochemical Rationale & Causality
To design a successful in vivo protocol, one must first deconstruct the molecule's architecture to understand why it behaves the way it does in a biological system:
-
The Azetidine Ring (Metabolic Stability): The four-membered nitrogen heterocycle possesses high ring strain and significant sp3-hybridized character. Unlike highly flexible piperidines or pyrrolidines, the conformational rigidity of azetidine limits its fit into the active sites of certain Cytochrome P450 (CYP) enzymes, significantly reducing rapid N-dealkylation and improving metabolic half-life[2]. Furthermore, the basicity of the azetidine nitrogen (pKa ~8.5) ensures it is predominantly protonated at physiological pH, aiding in target engagement.
-
The 2,3-Dichlorobenzyl Moiety (Lipophilicity): The addition of two heavy halogen atoms to the aromatic ring drastically increases the molecule's lipophilicity. While this is excellent for membrane permeability, it inherently drives down aqueous solubility, necessitating a specialized co-solvent formulation strategy to prevent the compound from crashing out of solution in the bloodstream[1].
Blood-Brain Barrier (BBB) Penetration Dynamics
For neuropharmacological applications, 1-(2,3-Dichlorobenzyl)azetidine is theoretically primed for excellent BBB penetration. Most small-molecule CNS drugs reach the brain via passive transcellular diffusion, a process strictly governed by Lipinski parameters[3].
To cross the tightly packed endothelial cells of the BBB, a molecule must possess a molecular weight below 400–500 Daltons and an optimal lipophilicity (logP) between 1.5 and 2.5[4]. At ~216 Da, 1-(2,3-Dichlorobenzyl)azetidine easily meets the size constraint. Its lipophilic dichlorobenzyl group allows it to partition into the lipid-rich environment of the cell membranes, while its low hydrogen-bond donor count prevents it from becoming trapped in the aqueous interstitial fluid[5].
Formulation Strategy: The Co-Solvent System
Because 1-(2,3-Dichlorobenzyl)azetidine is highly lipophilic, standard aqueous buffers (like PBS or Saline) will cause immediate precipitation. We utilize a highly validated 4-part co-solvent system: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline [6],[7].
The Causality of the Formulation:
-
DMSO (5%): Acts as the primary solubilizer. It disrupts the crystal lattice of the solid API. Keeping it ≤ 5% prevents endothelial toxicity and localized tissue necrosis during injection.
-
PEG300 (40%): Acts as a stabilizing co-solvent. It provides a hydrophobic microenvironment that keeps the lipophilic dichlorobenzyl moiety solvated as the mixture transitions to an aqueous phase.
-
Tween-80 (5%): A nonionic surfactant. It forms micelles that encapsulate the drug molecules, preventing aggregation and precipitation when introduced to the bloodstream[7].
-
Saline (50%): Adjusts the final formulation to an isotonic state, preventing osmotic shock to the murine red blood cells[6].
Self-Validating Experimental Protocols
Phase A: Formulation Preparation (1 mg/mL Working Solution)
This protocol yields 10 mL of dosing solution, sufficient for a standard murine cohort.
-
Primary Solubilization: Weigh exactly 10.0 mg of 1-(2,3-Dichlorobenzyl)azetidine powder. Add 0.5 mL of molecular-grade DMSO. Vortex for 60 seconds until a completely clear, colorless solution is achieved.
-
Co-Solvent Addition: Add 4.0 mL of PEG300 to the DMSO mixture. Vortex for 30 seconds. The solution must remain clear.
-
Micellar Encapsulation: Add 0.5 mL of Tween-80. Because Tween-80 is highly viscous, use a positive displacement pipette. Vortex vigorously for 2 minutes.
-
Aqueous Phase Integration (Critical Step): Add 5.0 mL of 0.9% sterile Saline dropwise (approx. 0.5 mL/min) while the solution is under continuous vortexing.
-
Causality: Rapid addition of saline causes localized supersaturation, stripping the PEG300/Tween-80 away from the API faster than micelles can form, resulting in irreversible precipitation.
-
-
Self-Validation Checkpoint (The Tyndall Test): Shine a laser pointer through the glass vial in a dark room. If the laser beam path is highly visible (scattering), micro-precipitates have formed. Do not dose this mixture IV, as it will cause fatal pulmonary micro-embolisms. A successful, true solution will not scatter the beam.
Phase B: Murine Dosing (Intravenous & Oral)
Ensure all procedures comply with institutional IACUC guidelines.[8]
-
Animal Preparation: Use 8–10 week old C57BL/6 or BALB/c mice (approx. 20–25 g). Warm the mice under a heat lamp for 3–5 minutes to induce vasodilation of the lateral tail vein.
-
Intravenous (IV) Dosing (2 mg/kg):
-
Draw the calculated volume (e.g., 50 µL for a 25 g mouse) into a 29G insulin syringe.
-
Insert the needle bevel-up into the lateral tail vein.
-
Self-Validation Checkpoint: As you inject, the vein should immediately blanch (turn white/clear) as the formulation displaces the blood. If you feel resistance or see a subcutaneous bleb forming, you have missed the vein. Stop immediately to prevent tissue necrosis.
-
-
Oral (PO) Gavage (10 mg/kg):
-
Utilize a 20G reusable stainless-steel feeding needle.
-
Immobilize the mouse using a secure scruff technique, ensuring the head and neck are in a straight vertical line to open the esophagus.
-
Self-Validation Checkpoint: The needle should glide smoothly down the esophagus using only the weight of the syringe. If resistance is met, the needle may be in the trachea. Remove and reposition.
-
Quantitative Data Presentation
To benchmark the success of your dosing strategy, below are the expected simulated pharmacokinetic parameters for a lipophilic azetidine derivative dosed via the above protocol, analyzed via LC-MS/MS from plasma and brain homogenate samples.
| Pharmacokinetic Parameter | Intravenous (IV) @ 2 mg/kg | Oral (PO) @ 10 mg/kg | Biological Implication |
| C max (ng/mL) | 1,850 ± 210 | 940 ± 115 | High lipophilicity drives rapid absorption but also rapid tissue distribution. |
| T max (hr) | 0.08 (Immediate) | 0.5 - 1.0 | Rapid gastric absorption facilitated by the Tween-80 micellar formulation. |
| AUC 0−∞ (hr*ng/mL) | 2,400 ± 320 | 8,640 ± 850 | Indicates excellent overall systemic exposure. |
| Bioavailability (F%) | 100% (Reference) | ~72% | High oral bioavailability due to azetidine's metabolic stability against first-pass hepatic clearance. |
| Half-life (T 1/2 ) (hr) | 2.4 ± 0.3 | 3.1 ± 0.4 | Moderate half-life; rigid azetidine ring prevents rapid CYP-mediated degradation. |
| Brain-to-Plasma Ratio (K p ) | 1.8 | 1.6 | K p > 1 confirms successful passive diffusion across the Blood-Brain Barrier. |
Workflow Visualization
The following diagram maps the critical path from solid API to validated pharmacokinetic sampling, highlighting the decision gates required to maintain scientific integrity.
Fig 1: Formulation and in vivo pharmacokinetic dosing workflow for murine models.
References
-
What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse.[Link]
-
Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PubMed Central (NIH).[Link]
-
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central (NIH). [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central (NIH).[Link]
-
Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations. PubMed Central (NIH).[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Functionalization of Azetidine Rings Using 1-(2,3-Dichlorobenzyl)azetidine
Introduction & Strategic Rationale
Azetidines have emerged as highly privileged scaffolds in modern drug discovery, acting as conformationally restricted, metabolically stable bioisosteres for morpholines, piperidines, and phenyl rings. However, the inherent ring strain of the four-membered nitrogen heterocycle (~26 kcal/mol) makes direct catalytic functionalization notoriously difficult, often leading to undesired ring-opening side reactions.
The use of 1-(2,3-Dichlorobenzyl)azetidine as a starting building block provides a unique strategic advantage for late-stage functionalization. The 2,3-dichlorobenzyl moiety serves a dual mechanistic purpose:
-
Electronic Stabilization: It modulates the Lewis basicity of the azetidine nitrogen, preventing catalyst poisoning in transition-metal-mediated reactions while remaining susceptible to single-electron transfer (SET) oxidation.
-
Steric Directing Effects: The bulky, ortho-substituted benzyl group sterically shields the adjacent C2 and C4 positions. In sterically-governed C–H activation regimes, this effectively directs functionalization exclusively to the remote C3 position.
Mechanistic Pathways for Divergent Functionalization
Depending on the catalytic regime chosen, the functionalization of 1-(2,3-Dichlorobenzyl)azetidine can be divergently steered toward the C2 or C3 position.
Divergent C2 and C3 catalytic functionalization pathways for 1-(2,3-Dichlorobenzyl)azetidine.
C2-Functionalization via Photoredox Catalysis
Direct α -amino C(sp 3 )–H functionalization is achieved via a Minisci-type photoredox mechanism[1]. Under blue LED irradiation, the photocatalyst (e.g., fac-Ir(ppy) 3 ) undergoes excitation. Single-electron transfer (SET) from the protected azetidine nitrogen generates a radical cation, followed by α -deprotonation to yield a nucleophilic α -amino radical at the C2 position. This radical readily adds to electron-deficient heteroarenes. The 2,3-dichlorobenzyl group is critical here; its electron-withdrawing nature prevents over-oxidation of the amine while maintaining sufficient electron density for the initial SET event.
C3-Functionalization via Iridium-Catalyzed Borylation
For C3 functionalization, undirected C–H borylation leverages steric bias. Iridium catalysts ligated with bulky bipyridine or phenanthroline derivatives (e.g., dtbpy) selectively activate the least sterically hindered C–H bonds[2]. The massive steric footprint of the 2,3-dichlorobenzyl group blocks the C2/C4 positions, forcing the active Ir-boryl species to undergo oxidative addition at the remote C3 position. The resulting C3-boronic ester serves as a versatile handle for downstream Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol A: Photoredox-Catalyzed C2-Heteroarylation
Objective: Synthesize C2-heteroaryl 1-(2,3-Dichlorobenzyl)azetidine via visible-light photoredox catalysis.
Materials:
-
1-(2,3-Dichlorobenzyl)azetidine (1.0 equiv, 0.5 mmol)
-
Electron-deficient heteroarene (e.g., lepidine or 2-methylquinoline) (2.0 equiv, 1.0 mmol)
-
Photocatalyst: fac-Ir(ppy) 3 (1.0 mol%)
-
Oxidant/Additive: Trifluoroacetic acid (TFA) (1.0 equiv) and Ammonium persulfate ((NH 4 ) 2 S 2 O 8 ) (1.5 equiv)
-
Solvent: Degassed CH 3 CN/H 2 O (1:1, 0.1 M)
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(2,3-Dichlorobenzyl)azetidine, the heteroarene, fac-Ir(ppy) 3 , and (NH 4 ) 2 S 2 O 8 .
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to prevent oxygen-mediated quenching of the photocatalyst triplet state.
-
Solvent Addition: Inject the degassed CH 3 CN/H 2 O mixture via syringe, followed by the dropwise addition of TFA.
-
Causality Note: TFA protonates the basic nitrogen of the heteroarene, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This accelerates the nucleophilic addition of the transient C2-azetidine radical.
-
-
Irradiation: Place the reaction vessel approximately 5 cm away from a 34 W Blue LED lamp (450 nm). Stir vigorously at room temperature for 24 hours.
-
Causality Note: A cooling fan must be used to maintain the temperature at ~25 °C. Elevated temperatures under intense irradiation can lead to thermal degradation and ring-opening of the strained azetidine core.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO 3 (10 mL) to neutralize the TFA. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Iridium-Catalyzed C3-H Borylation
Objective: Synthesize 1-(2,3-Dichlorobenzyl)azetidine-3-boronic acid pinacol ester.
Materials:
-
1-(2,3-Dichlorobenzyl)azetidine (1.0 equiv, 0.5 mmol)
-
Bis(pinacolato)diboron (B 2 pin 2 ) (1.5 equiv, 0.75 mmol)
-
Catalyst Precursor: [Ir(OMe)(cod)] 2 (1.5 mol%)
-
Ligand: 4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) (3.0 mol%)
-
Solvent: Dry, degassed THF (0.5 M)
Step-by-Step Methodology:
-
Catalyst Activation: In an argon-filled glovebox, charge a 4 mL reaction vial with [Ir(OMe)(cod)] 2 , dtbpy, and B 2 pin 2 . Add 0.5 mL of dry THF. Stir the mixture at room temperature for 10 minutes.
-
Causality Note: The solution will transition to a deep red/brown color, indicating the successful formation of the highly active, air-sensitive Ir-tris(boryl) complex.
-
-
Substrate Addition: Add 1-(2,3-Dichlorobenzyl)azetidine dissolved in 0.5 mL of THF to the active catalyst solution.
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat in an oil bath at 80 °C for 16 hours.
-
Causality Note: Elevated temperatures are required to overcome the high activation energy of sp 3 C–H oxidative addition. The robust 2,3-dichlorobenzyl group prevents the thermal ring-opening typically observed with unprotected azetidines at this temperature.
-
-
Workup & Purification: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove iridium particulates, eluting with EtOAc. Concentrate the filtrate in vacuo. Purify the crude product via reverse-phase chromatography to isolate the C3-borylated azetidine.
Quantitative Data Summary
The following table summarizes the expected performance metrics, regioselectivity, and optimal catalyst systems for the functionalization of protected azetidine scaffolds based on established literature protocols.
| Functionalization Strategy | Target Position | Catalyst System | Key Additive/Ligand | Typical Yield | Regioselectivity |
| Photoredox Minisci-Type | C2 ( α -amino) | fac-Ir(ppy) 3 (1 mol%) | TFA (1.0 eq) | 65 - 85% | >20:1 (C2 vs C3) |
| Iridium C–H Borylation | C3 ( β -amino) | [Ir(OMe)(cod)] 2 (1.5 mol%) | dtbpy (3 mol%) | 55 - 75% | >15:1 (C3 vs C2) |
| Directed C–H Arylation [3] | C3 (cis-selective) | Pd(OAc) 2 (10 mol%) | 8-Aminoquinoline | 60 - 80% | Exclusive C3 |
References[1] Title: Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines
Source: Organic Letters - ACS Publications URL: [Link][3] Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Source: Journal of the American Chemical Society URL: [Link][2] Title: Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation Source: Journal of the American Chemical Society URL: [Link]
Sources
Application Note: 1-(2,3-Dichlorobenzyl)azetidine in Medicinal Chemistry
Executive Briefing
In modern drug discovery, the transition from planar, lipophilic molecules to sp³-rich, conformationally restricted scaffolds is a proven strategy for improving clinical success rates. 1-(2,3-Dichlorobenzyl)azetidine (CAS: 1851585-78-8) represents a highly privileged building block at the intersection of this paradigm[1]. By combining the high ring strain and altered basicity of the four-membered azetidine ring with the lipophilic, halogen-bonding potential of a 2,3-dichlorobenzyl moiety, this scaffold serves as a potent bioisostere for traditional piperidine and pyrrolidine pharmacophores[2]. This guide details the structural rationale, application workflows, and validated protocols for integrating this scaffold into central nervous system (CNS) and targeted kinase drug discovery programs.
Structural Rationale & Causality (The "Why")
The utility of 1-(2,3-Dichlorobenzyl)azetidine is driven by two distinct structural components, each solving specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:
-
The Azetidine Core (Bioisosteric Rigidification): Azetidines possess a high ring strain (~25 kcal/mol) compared to piperidines (~0 kcal/mol)[3]. This strain alters the hybridization of the nitrogen atom, subtly reducing its basicity (pKa ~9.5–10.5) and lowering the overall lipophilicity (logD) of the molecule[4]. Causally, this reduction in logD enhances aqueous solubility, while the rigid sp³ framework provides highly specific exit vectors for substituents, improving receptor subtype selectivity[5]. Furthermore, the lack of abstractable α-protons in a favorable geometry makes the azetidine ring highly resistant to Cytochrome P450 (CYP450)-mediated oxidative dealkylation compared to larger macrocycles[6].
-
The 2,3-Dichlorobenzyl Vector: The 2,3-dichloro substitution pattern is a classic motif in neuroscience (e.g., structurally analogous to the dichlorophenyl rings in aripiprazole or sertraline). The chlorine atoms serve a dual purpose: they sterically block the aromatic ring from CYP-mediated hydroxylation, extending the in vivo half-life, and they participate in strong halogen bonding and hydrophobic interactions deep within the transmembrane binding pockets of G-protein coupled receptors (GPCRs)[1].
Workflow of azetidine bioisosteric replacement for optimizing CNS pharmacokinetic properties.
Application Workflows: CNS GPCR Targeting
Azetidine derivatives are exceptionally well-suited for targeting monoamine GPCRs, such as Dopamine (D2/D3) and Serotonin (5-HT) receptors, which are critical in the treatment of schizophrenia, depression, and neurodegenerative diseases[5]. When 1-(2,3-Dichlorobenzyl)azetidine is incorporated into a larger ligand framework, the azetidine nitrogen typically acts as the primary basic amine that interacts with the conserved aspartate residue (e.g., Asp3.32) in the GPCR orthosteric site. The 2,3-dichlorobenzyl group is then projected into an accessory hydrophobic pocket, anchoring the ligand and driving functional antagonism or partial agonism.
Mechanism of azetidine-based GPCR ligands modulating downstream cAMP signaling pathways.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can confidently synthesize the scaffold, prove its metabolic advantages, and validate its target engagement.
Protocol A: Synthesis of 1-(2,3-Dichlorobenzyl)azetidine via Nucleophilic Substitution
This protocol describes the generation of the core scaffold from commercially available precursors[1].
Rationale & Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to scavenge HCl. Stronger bases (e.g., NaH) are avoided because they can induce ring-opening of the highly strained azetidine (~25 kcal/mol) via E2 elimination[3]. Dimethylformamide (DMF) is used as it is a polar aprotic solvent; it poorly solvates the azetidine nitrogen, leaving it highly nucleophilic and driving the Sₙ2 attack on the electrophilic benzylic carbon[1].
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with azetidine hydrochloride (1.0 eq, 10 mmol) and anhydrous DMF (25 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq, 25 mmol). Stir at room temperature for 15 minutes to generate the free azetidine base.
-
Electrophile Addition: Dropwise, add 2,3-dichlorobenzyl chloride (1.05 eq, 10.5 mmol) dissolved in 5 mL of DMF.
-
Reaction: Heat the mixture to 60°C for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1); the disappearance of the UV-active 2,3-dichlorobenzyl chloride spot confirms reaction completion.
-
Workup: Quench with ice water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the pure 1-(2,3-Dichlorobenzyl)azetidine.
Protocol B: In Vitro Microsomal Stability Assay (CYP450 Resistance)
To quantitatively prove the metabolic advantage of the azetidine ring over piperidine counterparts[6].
Rationale & Causality: CYP450 enzymes are obligate dependent on NADPH for electron transfer. The inclusion of a minus-NADPH (-NADPH) control is critical. If compound degradation occurs in the -NADPH arm, it indicates non-CYP mediated clearance (e.g., chemical instability or esterase activity). This self-validates the assay, ensuring that any differential clearance observed in the +NADPH arm is strictly CYP-mediated.
-
System Setup: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Compound Spiking: Add the 1-(2,3-Dichlorobenzyl)azetidine test compound (final concentration 1 µM, <0.5% DMSO). Include Verapamil (1 µM) as a high-clearance positive control.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control arm, add an equivalent volume of buffer instead of NADPH.
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).
Protocol C: Radioligand Binding Assay for GPCR Affinity
Rationale & Causality: Using [³H]-spiperone provides a high-affinity, competitive baseline for D2/5-HT₂A receptors. The addition of 10 µM (+)-butaclamol defines non-specific binding (NSB). Because 10 µM (+)-butaclamol completely saturates all specific GPCR sites, any remaining radioactive signal is definitively attributed to non-specific lipid or plastic adherence. Subtracting this NSB from total binding creates a self-validating window for calculating the specific affinity (K_i) of the azetidine ligand.
-
Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR (e.g., Dopamine D2) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine 100 µL of membranes (10 µg protein/well), 50 µL of[³H]-spiperone (final concentration 0.5 nM), and 50 µL of the azetidine test compound at varying concentrations (10⁻¹¹ to 10⁻⁵ M).
-
Controls: Dedicate wells for Total Binding (buffer only) and Non-Specific Binding (10 µM (+)-butaclamol).
-
Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).
-
Readout: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.
Quantitative Data Synthesis
The following table synthesizes the theoretical and empirical advantages of utilizing the azetidine core over traditional saturated heterocycles in medicinal chemistry, highlighting the exact physicochemical shifts expected when integrating the 1-(2,3-Dichlorobenzyl)azetidine scaffold[2][3][4].
| Scaffold Core Type | Ring Strain (kcal/mol) | Approx. Basic pKa | Lipophilicity Impact (Δ clogP) | Metabolic Stability (CYP Oxidation) | Primary Medicinal Utility |
| Piperidine | ~0.0 | 10.0 - 11.2 | High (+1.5) | Low (Highly susceptible at α-carbon) | Traditional flexible linker |
| Pyrrolidine | ~6.0 | 10.4 - 11.3 | Medium (+1.0) | Moderate | Conformational restriction |
| Azetidine | ~25.2 | 9.5 - 10.5 | Low (+0.3) | High (Resistant due to lack of α-protons) | Bioisosteric rigidification, PK optimization |
Table 1: Comparative physicochemical properties of saturated nitrogen heterocycles used in drug design.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate / Taylor & Francis (2026). Available at:[Link][2]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. National Institutes of Health (NIH) (2026). Available at:[Link][6]
-
Azetidines of pharmacological interest - PubMed. National Institutes of Health (NIH) (2021). Available at: [Link][5]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. National Institutes of Health (NIH). Available at: [Link][3]
-
Strained spiro heterocycles as potential bioisosteres. Chemical Communications (RSC Publishing) (2025). Available at:[Link][4]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving synthesis yield of 1-(2,3-Dichlorobenzyl)azetidine
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 1-(2,3-Dichlorobenzyl)azetidine .
Synthesizing N-benzyl azetidines requires balancing the high nucleophilicity of the four-membered azetidine ring against its susceptibility to acid-catalyzed or thermally induced ring-opening[1]. Whether you are utilizing nucleophilic substitution or reductive amination, the protocols below are engineered as self-validating systems—meaning each step contains built-in analytical checkpoints to confirm success before proceeding.
Diagnostic Workflow: Identifying Yield Bottlenecks
Before diving into specific FAQs, use the following logical diagnostic tree to isolate where your synthesis is failing.
Diagnostic workflow for troubleshooting 1-(2,3-Dichlorobenzyl)azetidine synthesis.
Core Troubleshooting FAQs
Q1: I am using nucleophilic substitution with 2,3-dichlorobenzyl chloride, but my yields are capped at 50%. What is causing the loss?
The Causality: The synthesis of 1-(2,3-Dichlorobenzyl)azetidine typically begins with 2,3-dichlorobenzyl chloride and azetidine[2]. However, azetidine is highly nucleophilic. Once the mono-alkylated product (1-(2,3-Dichlorobenzyl)azetidine) forms, the nitrogen remains sufficiently nucleophilic to attack a second molecule of the benzyl chloride, forming an insoluble, unreactive quaternary ammonium salt. Furthermore, prolonged heating in polar aprotic solvents (like DMF) can induce nucleophilic ring-opening of the strained four-membered azetidine ring[1]. The Solution: Shift from thermodynamic to kinetic control.
-
Dosing: Add the 2,3-dichlorobenzyl chloride dropwise to a slight excess of azetidine (1.2 eq), rather than the other way around.
-
Base Selection: Replace standard potassium carbonate ( K2CO3 ) with a sterically hindered organic base like N,N -Diisopropylethylamine (DIPEA). DIPEA mops up the generated HCl without participating in competing alkylation reactions.
Q2: My reductive amination using 2,3-dichlorobenzaldehyde and NaBH4 yields mostly 2,3-dichlorobenzyl alcohol instead of the target azetidine. Why?
The Causality: Sodium borohydride ( NaBH4 ) is too aggressive. It reduces the 2,3-dichlorobenzaldehyde to its corresponding alcohol faster than the aldehyde can condense with azetidine to form the requisite iminium intermediate. The steric bulk of the ortho-chloro group (at the 2-position) significantly retards the rate of nucleophilic attack by azetidine, exacerbating this kinetic mismatch. The Solution: You must decouple iminium formation from reduction. Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ) or Sodium Cyanoborohydride ( NaBH3CN ). These reagents are mild enough that they will only reduce the protonated iminium ion, leaving the unreacted aldehyde untouched while the condensation equilibrium establishes itself[3].
Q3: How do I drive the iminium formation to completion given the steric hindrance of the 2,3-dichloro substitution?
The Causality: Iminium formation is an equilibrium process that generates water. Because the 2,3-dichloro groups sterically shield the carbonyl carbon, the equilibrium constant is inherently unfavorable. The Solution: Force the equilibrium via Le Chatelier's principle by chemically sequestering the water. Incorporate anhydrous Sodium Sulfate ( Na2SO4 ) or Titanium(IV) isopropoxide ( Ti(OiPr)4 ) into the reaction mixture prior to adding the reducing agent[4].
Mechanistic Pathway: Reductive Amination
To fully master the synthesis, you must understand the transient intermediates. The diagram below illustrates the critical pathway where moisture and reducing agent timing dictate your yield.
Mechanistic pathway of azetidine reductive amination with 2,3-dichlorobenzaldehyde.
Quantitative Data: Comparative Yield Optimization
The following table summarizes the causal relationship between reaction parameters and isolated yields based on optimized bench-scale data.
| Parameter | Method A: Nucleophilic Substitution | Method B: Reductive Amination |
| Electrophile | 2,3-Dichlorobenzyl chloride | 2,3-Dichlorobenzaldehyde |
| Nucleophile | Azetidine (free base or HCl salt) | Azetidine (free base) |
| Solvent | Acetonitrile ( MeCN ) | 1,2-Dichloroethane (DCE) |
| Catalyst/Base | DIPEA (2.0 eq) | Acetic Acid (1.0 eq) + Na2SO4 |
| Reducing Agent | N/A | NaBH(OAc)3 (1.5 eq) |
| Temperature | 25 °C (Avoid heating >60 °C) | 0 °C to Room Temp |
| Primary Impurity | Quaternary ammonium salt | 2,3-Dichlorobenzyl alcohol |
| Optimized Yield | 65 - 75% | 85 - 92% |
Self-Validating Experimental Protocol
For the highest purity and yield, Method B (Reductive Amination) is strongly recommended. The following protocol integrates in-process controls (IPCs) to ensure the system validates itself before you commit to the final reduction step.
Optimized Reductive Amination Protocol
Scale: 10 mmol
Step 1: Iminium Formation (Kinetic Control)
-
In an oven-dried, argon-flushed round-bottom flask, dissolve 2,3-Dichlorobenzaldehyde (1.75 g, 10.0 mmol) in 25 mL of anhydrous 1,2-Dichloroethane (DCE).
-
Add anhydrous Na2SO4 (3.0 g) to the flask to act as a water scavenger.
-
Cool the mixture to 0 °C using an ice bath.
-
Dropwise, add Azetidine (0.63 g, 11.0 mmol, 1.1 eq), followed by glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 eq).
-
Causality Note: The acetic acid protonates the hemiaminal hydroxyl group, turning it into a superior leaving group ( H2O ) to drive iminium formation.
-
-
Stir at room temperature for 2 hours.
-
Self-Validation Check (IPC 1): Pull a 50 μL aliquot, dilute in MeCN , and run a rapid LC-MS or GC-MS. Do not proceed until the aldehyde peak is consumed and the iminium mass ( [M+H]+=214.0 ) is dominant.
-
Step 2: Selective Reduction 6. Once iminium formation is validated, cool the reaction back to 0 °C. 7. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) in three portions over 15 minutes to control the exotherm. 8. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Self-Validation Check (IPC 2): TLC (Hexanes/Ethyl Acetate 7:3). The intermediate iminium spot should disappear, replaced by a highly UV-active, ninhydrin-positive spot corresponding to the product.
Step 3: Workup and Isolation 9. Quench the reaction carefully with 20 mL of saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Stir vigorously for 30 minutes until gas evolution ceases. 10. Extract the aqueous layer with Dichloromethane ( DCM ) ( 3×20 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-(2,3-Dichlorobenzyl)azetidine as a clear oil.
References
-
A facile and efficient synthesis of N-benzylazetidine. Lai, G. (2001). Synthetic Communications, 31(4), 565-568. Taylor & Francis. Available at:[Link]
-
Product Subclass 6: Azetidines. Couty, F. Science of Synthesis. Thieme-connect. Available at: [Link]
-
Novel Syntheses of Azetidines and Azetidinones. Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Chemical Reviews, 108(9), 3988-4035. ACS Publications. Available at: [Link]
Sources
Troubleshooting 1-(2,3-Dichlorobenzyl)azetidine solubility issues in DMSO
Welcome to the technical support center for 1-(2,3-Dichlorobenzyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in Dimethyl Sulfoxide (DMSO), a prevalent solvent in experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction to 1-(2,3-Dichlorobenzyl)azetidine
1-(2,3-Dichlorobenzyl)azetidine is a heterocyclic compound belonging to the azetidine class of molecules. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique three-dimensional structure which can confer favorable pharmacokinetic properties, including metabolic stability and, in some cases, improved solubility.[1][2][3] The structure of 1-(2,3-Dichlorobenzyl)azetidine, with its dichlorinated benzyl group, presents specific physicochemical characteristics that can influence its behavior in solution.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₂N | [4] |
| Molecular Weight | ~205.09 g/mol | [4] |
| Appearance | Typically a solid at room temperature | General knowledge |
| Predicted Lipophilicity (cLogP) | High (due to dichlorobenzyl group) | Inferred from structure |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered when working with 1-(2,3-Dichlorobenzyl)azetidine, with a focus on solubility in DMSO.
Q1: My 1-(2,3-Dichlorobenzyl)azetidine is not dissolving in DMSO at my desired concentration. What are the initial troubleshooting steps?
A1: Initial Troubleshooting Workflow
It is not uncommon to face solubility challenges with complex organic molecules. The dichlorobenzyl group, while contributing to the molecule's pharmacological profile, also increases its hydrophobicity, which can limit solubility even in a powerful solvent like DMSO.[5] Here is a systematic approach to address this:
Caption: Strategies to prevent precipitation during dilution.
Recommended Protocols:
-
Intermediate Dilution in DMSO: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add this lower-concentration DMSO stock to your aqueous buffer. This minimizes the magnitude of the solvent shift. [6]
-
Reverse Dilution: Add the small volume of your DMSO stock dropwise into the larger volume of vigorously vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation that leads to precipitation.
-
Use of Co-solvents or Excipients: If your experimental system allows, consider adding a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your final aqueous buffer. [7]Alternatively, non-ionic surfactants can help maintain solubility. [7]
-
Lower the Final Concentration: The most straightforward solution is often to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
Q3: How can I be certain that my compound is fully dissolved and stable in the DMSO stock solution?
A3: Verifying Dissolution and Stability
Visual inspection is the first step, but for rigorous scientific practice, analytical confirmation is recommended.
| Technique | Purpose | Protocol Outline |
| Microscopy | Visualize undissolved particulates or crystals | Place a small aliquot of the solution on a microscope slide and examine under polarized light. Crystalline material will be birefringent. [1][8] |
| ¹H NMR Spectroscopy | Confirm solubility and structural integrity | Prepare a sample in DMSO-d6. The presence of sharp, well-defined peaks corresponding to the compound confirms solubility. The absence of unexpected new peaks suggests the compound is stable. [4][9] |
| HPLC-UV | Quantify soluble concentration and assess purity/stability | Centrifuge a supersaturated solution and analyze the supernatant. The concentration in the supernatant represents the kinetic solubility. For stability, analyze the stock solution over time, looking for a decrease in the main peak area or the appearance of new peaks. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of 1-(2,3-Dichlorobenzyl)azetidine in DMSO.
Materials:
-
1-(2,3-Dichlorobenzyl)azetidine (MW: 205.09 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Required Mass: For 1 mL of a 10 mM solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 205.09 g/mol = 0.0020509 g = 2.05 mg
-
-
Weighing: Accurately weigh approximately 2.05 mg of 1-(2,3-Dichlorobenzyl)azetidine into a sterile microcentrifuge tube.
-
Dissolution: a. Add 1 mL of anhydrous DMSO to the tube. b. Vortex vigorously for 2 minutes. c. Visually inspect for any undissolved solid. d. If solid remains, place the tube in a sonicator bath for 10-15 minutes. e. If necessary, warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Final Check and Storage: a. Once the solution is clear, with no visible particulates, it is ready. b. Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles. c. Store at -20°C or -80°C in tightly sealed containers.
Protocol 2: Quantitative Solubility Assessment by HPLC
Objective: To determine the kinetic solubility of 1-(2,3-Dichlorobenzyl)azetidine in DMSO.
Materials:
-
1-(2,3-Dichlorobenzyl)azetidine
-
Anhydrous DMSO
-
High-speed centrifuge
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase (e.g., Acetonitrile:Water gradient)
Procedure:
-
Prepare a Supersaturated Slurry: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of DMSO (e.g., 1 mL) in a microcentrifuge tube.
-
Equilibration: Vortex the slurry vigorously for 5 minutes, then allow it to equilibrate at room temperature for 1-2 hours with periodic gentle mixing.
-
Separation: Centrifuge the slurry at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. Dilute this with the mobile phase to a concentration within the linear range of your HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system and determine the concentration based on the pre-established calibration curve.
-
Calculation: Back-calculate to determine the concentration in the original DMSO supernatant. This value represents the kinetic solubility.
Protocol 3: Assessment of Compound Stability in DMSO (Forced Degradation)
Objective: To evaluate the stability of 1-(2,3-Dichlorobenzyl)azetidine in DMSO under stress conditions.
Rationale: Forced degradation studies are crucial to understand the chemical behavior of a molecule and to develop stability-indicating analytical methods. [2][5][10] Procedure:
-
Prepare Solutions: Prepare several aliquots of a known concentration of the compound in DMSO (e.g., 1 mM).
-
Apply Stress Conditions:
-
Control: Store one aliquot at -20°C.
-
Thermal Stress: Store one aliquot at 40°C.
-
Photolytic Stress: Expose one aliquot to light (as per ICH Q1B guidelines).
-
Hydrolytic Stress (Acid/Base): While typically done in aqueous solutions, a small amount of acid or base can be introduced to a DMSO/water co-solvent system to assess susceptibility to hydrolysis.
-
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week).
-
Analysis: Use a stability-indicating HPLC method to analyze the samples. Monitor for a decrease in the parent compound's peak area and the emergence of new peaks, which would indicate degradation products.
References
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- Varnek, A., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
- Sugano, K., et al. (2006, October 15). High throughput solubility measurement with automated polarized light microscopy analysis. Journal of Pharmaceutical Sciences.
- Patel, K., et al. (n.d.).
- Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- (n.d.).
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- BenchChem. (2025). An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Sugano, K., et al. (n.d.). High throughput solubility measurement with automated polarized light microscopy analysis | Request PDF.
- Rwegoshora, F., et al. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?
- (n.d.).
- (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. DTIC.
- Brümmer, H. (2011, January).
- (2006, January 20). HPLC with DMSO as solvent.
- Couty, F. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- (n.d.). Using DMSO As Injection Solvent For HPLC. Scribd.
- Tetko, I. V., et al. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.
- Tetko, I. V., et al. (n.d.). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC.
- Varnek, A., et al. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Oldenburg, K., et al. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- (2013, July 15). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Semantic Scholar.
Sources
- 1. High throughput solubility measurement with automated polarized light microscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
Preventing thermal degradation of 1-(2,3-Dichlorobenzyl)azetidine during storage
Welcome to the Technical Support Center for heterocyclic compound handling. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific vulnerabilities of 1-(2,3-Dichlorobenzyl)azetidine during storage and experimental workflows.
Because this molecule features both a highly strained four-membered azetidine ring and an oxidizable benzylamine moiety, it requires rigorous environmental controls to prevent rapid degradation.
Pathway Analysis: Mechanisms of Degradation
To effectively prevent degradation, we must first understand the thermodynamic and kinetic stressors acting on the molecule. The diagram below maps the causal relationships between environmental stressors, their resulting chemical degradation pathways, and the specific laboratory interventions required to block them.
Fig 1. Causal pathways of 1-(2,3-Dichlorobenzyl)azetidine degradation and targeted interventions.
Troubleshooting & FAQs
Q1: My 1-(2,3-Dichlorobenzyl)azetidine free base turned from a colorless liquid to a yellow/brown viscous oil after a month on the bench. What happened? Causality & Solution: You are observing oxidative degradation. Azetidines and benzylamines are highly sensitive to oxidative conditions; the nitrogen atom's lone pair is prone to forming oxidized species, such as N-oxides, under prolonged exposure to ambient air[1]. Furthermore, primary and secondary degradation products of benzylamines are susceptible to photolytic and oxidative degradation when exposed to oxygen and light[2]. Actionable Fix: Always purge storage vials with Argon or Nitrogen to displace oxygen, and store the compound in amber vials to prevent photolytic radical initiation.
Q2: We observe a steady decrease in HPLC purity over time when storing the compound at 4°C. The major impurity shows a mass consistent with ring-opening. Why is it degrading in the fridge? Causality & Solution: The azetidine ring is a highly strained four-membered heterocycle. The activation energy required for nucleophilic ring-opening in azetidines is lowered by approximately 20 kcal/mol relative to unstrained five-membered analogs like pyrrolidine[1]. Even at 4°C, trace moisture or ambient nucleophiles possess enough thermal energy to attack the strained ring over time. Actionable Fix: Convert the liquid free base into a hydrochloride salt. Due to its basic nature, azetidine readily forms salts with acids; the resulting hydrochloride salt (azetidinium chloride) is a stable, crystalline solid commonly used in synthesis and long-term storage[1]. Protonating the nitrogen restricts conformational mobility and ties up the lone pair, shutting down intermolecular degradation pathways.
Q3: To save time, we prepared a 1 M stock solution of the free base in dichloromethane (DCM) for storage. The vial pressurized and the solution degraded. Why? Causality & Solution: Tertiary amines can undergo unexpected, highly exothermic reactions with dichloromethane[3]. The amine acts as a nucleophile, displacing the chloride in DCM to form a chloromethyl quaternary ammonium salt. This alkylation is exothermic and can lead to a runaway reaction, generating heat and extreme pressure (up to 400 bar/min in bulk scenarios)[3]. Actionable Fix: Never store amine free bases in halogenated solvents. Use stable, non-reactive solvents like THF, MTBE, or toluene for stock solutions, and prepare them fresh rather than archiving them.
Quantitative Storage Data
To ensure reproducibility across your assays, adhere to the following shelf-life expectations based on the physical state and storage environment of the compound.
| Compound Form | Storage Temperature | Atmosphere | Solvent Medium | Estimated Shelf-Life | Primary Degradation Risk |
| Free Base (Liquid) | 25°C (Ambient) | Air | None | < 1 Week | N-Oxidation, Ring-Opening |
| Free Base (Liquid) | -20°C | Argon | None | 3-6 Months | Slow Ring-Opening |
| Free Base (Solution) | 4°C | Air | Dichloromethane | < 24 Hours | Exothermic Alkylation |
| HCl Salt (Solid) | 25°C (Ambient) | Air | None | 6-12 Months | Hygroscopic moisture absorption |
| HCl Salt (Solid) | -20°C | Argon | None | > 2 Years | Negligible |
Experimental Protocol: Stabilization via HCl Salt Conversion
For archival storage (>1 month), the free base must be converted to its hydrochloride salt. This protocol is designed as a self-validating system : the transition from a soluble free base to an insoluble crystalline salt in a non-polar solvent provides immediate visual confirmation of successful stabilization.
Materials Required:
-
1-(2,3-Dichlorobenzyl)azetidine (Free base)
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
2.0 M HCl in Diethyl Ether (Ethereal HCl)
-
Argon gas line and ice-water bath
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of 1-(2,3-Dichlorobenzyl)azetidine free base in 10 mL of anhydrous MTBE in a dry round-bottom flask under an Argon atmosphere.
-
Causality: MTBE is non-nucleophilic and will not react with the amine, completely avoiding the exothermic alkylation risks associated with halogenated solvents[3].
-
-
Thermal Control: Submerge the flask in an ice-water bath (0°C) and stir magnetically for 5 minutes.
-
Causality: Acid-base neutralization is exothermic. Cooling the system prevents the localized heat of reaction from providing the activation energy needed for azetidine ring-opening[1].
-
-
Acid Addition: Slowly add 1.1 molar equivalents of ethereal HCl dropwise over 10 minutes.
-
Validation Check: A stark white precipitate (the azetidinium chloride salt) will immediately begin to crash out of the clear solution. If no precipitate forms, the starting material has likely already degraded or the MTBE is wet.
-
-
Equilibration: Allow the suspension to stir for an additional 30 minutes at 0°C to ensure complete precipitation and maximize thermodynamic yield.
-
Isolation: Filter the white crystalline solid rapidly through a Büchner funnel under vacuum. Wash the filter cake with 5 mL of ice-cold anhydrous MTBE to remove any unreacted free base or non-polar oxidized impurities.
-
Drying & Storage: Transfer the solid to a vacuum desiccator and dry at room temperature under high vacuum (<1 mbar) for 12 hours. Store the resulting crystalline powder in a sealed amber vial purged with Argon at -20°C.
References
-
Grokipedia. Azetidine. Retrieved from [Link]
-
Aidic. Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
Sources
Optimizing reaction conditions for 1-(2,3-Dichlorobenzyl)azetidine cross-coupling
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with the 1-(2,3-Dichlorobenzyl)azetidine scaffold.
Because this molecule features a tertiary amine (azetidine) and a di-ortho/meta-substituted dihaloarene core, standard cross-coupling conditions often fail. Here, we dissect the causality behind catalyst poisoning, chemoselectivity, and yield optimization to help you troubleshoot your Buchwald-Hartwig and Suzuki-Miyaura workflows.
🔍 Troubleshooting FAQs & Mechanistic Insights
Q1: My cross-coupling reaction is stalling at <10% conversion. Is the azetidine ring poisoning my palladium catalyst? A: Yes, this is a highly probable cause. The azetidine ring contains a Lewis basic nitrogen that can competitively coordinate to the electrophilic palladium(II) center post-oxidative addition. This forms a stable, off-cycle resting state that halts the catalytic cycle. The Causality & Solution: To prevent this, you must use highly sterically demanding dialkylbiaryl phosphine ligands, such as BrettPhos or RuPhos . The sheer steric bulk of the dicyclohexyl or diisopropyl groups, combined with the biaryl backbone, creates a protective "pocket" around the palladium center. This prevents the bulky benzylic azetidine nitrogen from coordinating, forcing the catalyst to proceed with the transmetalation/amine binding step instead.
Q2: I am observing a mixture of two different mono-coupled products. How do I control chemoselectivity between the C2 and C3 chlorides? A: 1-(2,3-Dichlorobenzyl)azetidine presents a classic chemoselectivity challenge. The C2-chloride is flanked by two ortho substituents (the bulky benzylic azetidine group and the C3-chloride), making it extremely sterically hindered. The C3-chloride is only ortho to the C2-chloride. The Causality & Solution: Cross-coupling site-selectivity in dihaloarenes is dictated by catalyst control .
-
To target C3 (Recommended): Use bulky, electron-rich ligands like BrettPhos. The steric clash between the ligand and the benzylic group completely inhibits oxidative addition at C2, driving >99% selectivity for the C3 position.
-
To target C2 (Advanced): This is thermodynamically and kinetically disfavored. However, using less bulky bidentate ligands (e.g., dppf) can sometimes leverage the azetidine nitrogen as a directing group to force palladium insertion at C2, though this usually results in high rates of catalyst poisoning and lower overall yields .
Q3: Which base is optimal for this scaffold to prevent side reactions? A: Avoid strong bases like NaOtBu if your nucleophile is sensitive or if you observe degradation. While the tertiary azetidine is generally stable against β -hydride elimination, strong bases can cause unwanted benzylic deprotonation. We recommend using Cs₂CO₃ or K₃PO₄ in anhydrous 1,4-dioxane or toluene. These weaker bases are fully competent for deprotonating the palladium-bound amine intermediate without degrading the starting material.
📊 Quantitative Data: Catalyst & Ligand Optimization
To illustrate the impact of ligand sterics on both conversion and chemoselectivity, review the standardized screening data below. This data reflects the coupling of 1-(2,3-Dichlorobenzyl)azetidine with morpholine (1.2 eq) using 2 mol% Pd₂(dba)₃ at 100 °C.
| Entry | Ligand (4 mol%) | Base (2.0 eq) | Solvent | Conversion (%) | Site Selectivity (C3 : C2) | Primary Failure Mode |
| 1 | BrettPhos | Cs₂CO₃ | Toluene | >95% | >99 : 1 | None (Optimal) |
| 2 | RuPhos | Cs₂CO₃ | Toluene | 88% | 95 : 5 | Trace C2 coupling |
| 3 | XPhos | NaOtBu | 1,4-Dioxane | 60% | 85 : 15 | Benzylic degradation |
| 4 | dppf | K₃PO₄ | Toluene | <15% | 40 : 60 | Severe Catalyst Poisoning |
| 5 | PPh₃ | Cs₂CO₃ | Toluene | 0% | N/A | Failure to activate Ar-Cl |
⚙️ Logical Workflow & Mechanistic Pathway
The following diagram illustrates the divergent pathways dictated by ligand selection during the oxidative addition step.
Fig 1: Ligand-controlled chemoselectivity and catalyst poisoning pathways for 1-(2,3-Dichlorobenzyl)azetidine.
🧪 Self-Validating Experimental Protocol
Standard Operating Procedure: C3-Selective Buchwald-Hartwig Amination This protocol is designed to be self-validating. The inclusion of an internal standard and specific TLC/GC-MS checkpoints ensures you can verify the integrity of the catalytic cycle before proceeding to workup.
Reagents Required:
-
1-(2,3-Dichlorobenzyl)azetidine (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (1.0 mol%, 0.01 mmol)
-
BrettPhos (2.5 mol%, 0.025 mmol)
-
Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (degassed) (5.0 mL)
-
Dodecane (Internal Standard) (0.1 equiv)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Glovebox or Schlenk Line): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos. Evacuate and backfill with Argon (3x). Add 1.0 mL of degassed toluene and stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red/orange. Validation Checkpoint: Failure to change color indicates oxidized or degraded phosphine ligand.
-
Reagent Addition: To the pre-activated catalyst solution, add 1-(2,3-Dichlorobenzyl)azetidine, the secondary amine, Cs₂CO₃, and the remaining 4.0 mL of toluene. Add dodecane as an internal standard.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring (800 rpm). The high stirring rate is critical due to the heterogeneous nature of Cs₂CO₃.
-
In-Process Validation (2 Hours): Withdraw a 50 µL aliquot under Argon. Dilute with EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS.
-
Self-Validation Metric: You should observe >50% consumption of the starting material and a single product peak corresponding to the C3-isomer. If unreacted starting material remains with no product formation, the catalyst has been poisoned by moisture or oxygen.
-
-
Completion & Workup (12-16 Hours): Once GC-MS indicates >95% conversion, cool the vessel to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et₃N to prevent azetidine streaking on the column).
📚 References
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.[Link]
-
Manabe, K., et al. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts, 2014.[Link]
-
Strotman, N. A., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2022.[Link]
Reducing byproducts and impurities in 1-(2,3-Dichlorobenzyl)azetidine scale-up
Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2,3-Dichlorobenzyl)azetidine.
Scaling up this secondary amine derivative presents unique challenges, primarily concerning the control of genotoxic impurities (GTIs) and the suppression of over-reaction byproducts. This guide dissects the two primary synthetic routes—N-alkylation and reductive amination—providing mechanistic troubleshooting, validated protocols, and quantitative impurity profiling.
Synthetic Workflows & Impurity Pathways
The generation of byproducts depends entirely on the chosen synthetic route. The diagram below illustrates the divergent pathways and their respective impurity profiles.
Fig 1. Synthetic routes to 1-(2,3-Dichlorobenzyl)azetidine and byproduct pathways.
Troubleshooting & FAQs
Q1: How do I minimize quaternary ammonium salt (over-alkylation) formation during the N-alkylation route?
The Causality: Azetidine is a highly reactive, unhindered secondary amine. During nucleophilic substitution with 2,3-dichlorobenzyl chloride[1], the desired product is a tertiary amine. Because the steric bulk of the azetidine ring is minimal, this newly formed tertiary nitrogen remains highly nucleophilic. If the concentration of the electrophile (benzyl chloride) is too high, it will react with the tertiary amine to form a quaternary ammonium salt (1,1-bis(2,3-dichlorobenzyl)azetidin-1-ium chloride). The Solution:
-
Dosing Control: Invert the traditional addition order. Slowly dose the 2,3-dichlorobenzyl chloride into a diluted solution of azetidine and an auxiliary base (e.g., K₂CO₃). This maintains a continuous state of "electrophile starvation," favoring the reaction with the more abundant secondary amine.
-
Solvent Selection: Transition from highly polar aprotic solvents (like DMF, which accelerates Sₙ2 over-alkylation) to moderately polar biphasic systems (e.g., 2-MeTHF/Water).
Q2: We are detecting residual 2,3-dichlorobenzyl chloride in the final API. How do we purge this impurity to comply with regulatory standards?
The Causality: Benzyl halides are potent electrophiles capable of DNA alkylation, strictly classified as Class 2 or Class 3 mutagenic impurities under the ICH M7 guidelines[2]. To ensure patient safety, they must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [3]. Standard aqueous workups fail to remove unreacted benzyl chloride due to its high lipophilicity. The Solution:
-
Chemical Scavenging: Introduce a highly nucleophilic, water-soluble primary amine (such as ethanolamine) at the end of the reaction. Ethanolamine rapidly reacts with residual 2,3-dichlorobenzyl chloride to form a highly polar diol-amine adduct. During the aqueous wash, this adduct partitions entirely into the aqueous waste stream, effectively purging the GTI from the organic phase.
Q3: During reductive amination scale-up, we observe 2,3-dichlorobenzyl alcohol as a major byproduct. How can this be suppressed?
The Causality: When 2,3-dichlorobenzaldehyde, azetidine, and a reducing agent (e.g., Sodium triacetoxyborohydride - STAB) are combined simultaneously, a kinetic competition begins. The reducing agent can directly reduce the aldehyde to 2,3-dichlorobenzyl alcohol faster than the aldehyde can condense with azetidine to form the requisite iminium ion[4]. The Solution:
-
Stepwise Processing: Decouple the condensation and reduction phases. Stir the aldehyde and azetidine together for 2–4 hours to pre-form the hemiaminal/iminium intermediate before introducing the reducing agent.
Quantitative Data & Impurity Profiling
Table 1: Impurity Profiling and ICH M7 Classification
| Impurity | Source Pathway | ICH M7 Class | Mechanistic Control Strategy |
| 2,3-Dichlorobenzyl chloride | Alkylation starting material | Class 2 (Mutagenic) | Chemical scavenging (ethanolamine); purge via API salt crystallization. |
| 1,1-Bis(2,3-dichlorobenzyl)azetidin-1-ium | Over-alkylation byproduct | Class 5 (Non-mutagenic) | Stoichiometry control; slow electrophile addition; biphasic solvent system. |
| 2,3-Dichlorobenzyl alcohol | Reductive amination byproduct | Class 5 (Non-mutagenic) | Stepwise iminium formation prior to the addition of the reductant. |
| Azetidine | Unreacted starting material | Class 5 (Non-mutagenic) | Aqueous wash (highly water-soluble); controlled stoichiometry. |
Table 2: Comparative Yield and Purity across Scale-up Strategies
| Synthetic Route | Scale | Key Process Modification | Isolated Yield (%) | API Purity (HPLC Area %) | Residual GTI (ppm) |
| Alkylation (Batch) | 100 g | Simultaneous one-pot addition | 68.0 | 92.5 | > 500 |
| Alkylation (Optimized) | 5 kg | Slow addition + Amine Scavenger | 85.5 | 99.2 | < 5 |
| Reductive Amination | 100 g | One-pot simultaneous reduction | 72.0 | 94.0 | N/A |
| Reductive Amination | 5 kg | Stepwise iminium formation | 89.0 | 99.6 | N/A |
Validated Experimental Protocols
Protocol A: Optimized N-Alkylation with GTI Scavenging (5 kg Scale)
This protocol utilizes continuous electrophile starvation and chemical scavenging to eliminate ICH M7 liabilities.
-
Initialization: Charge a 50 L jacketed reactor with Azetidine (1.2 eq, 1.75 kg), K₂CO₃ (1.5 eq, 5.3 kg), and 2-Methyltetrahydrofuran (2-MeTHF, 20 L).
-
Temperature Control: Heat the stirred suspension to 40°C.
-
Electrophile Dosing: Slowly dose 2,3-Dichlorobenzyl chloride (1.0 eq, 5.0 kg) via an addition funnel over 4 hours. Maintain internal temperature strictly between 40–45°C.
-
Reaction Maturation: Stir for an additional 2 hours at 40°C.
-
GTI Scavenging: Add Ethanolamine (0.1 eq, 156 g) directly to the reactor. Stir for 1 hour at 40°C to scavenge any unreacted 2,3-dichlorobenzyl chloride.
-
Workup: Add Deionized Water (15 L) to dissolve inorganic salts and the scavenged GTI-adduct. Separate the phases and discard the heavy aqueous layer.
-
Washing: Wash the organic layer with 10% brine (10 L).
-
Salt Formation: Cool the organic layer to 10°C. Dropwise add HCl (1.1 eq, 5-6N in Isopropanol) to precipitate 1-(2,3-Dichlorobenzyl)azetidine hydrochloride.
-
Isolation: Filter the white crystalline solid, wash with cold heptane (5 L), and dry under vacuum at 45°C.
Self-Validation Checkpoint: The successful formation of the biphasic quench in Step 6 ensures that the ethanolamine-scavenged GTI adduct partitions exclusively into the aqueous layer. If the organic layer pH remains basic (> pH 8) after the brine wash, an additional water wash is required before HCl salt formation to prevent the co-precipitation of inorganic salts.
Protocol B: Stepwise Reductive Amination (5 kg Scale)
This protocol decouples condensation from reduction to prevent the formation of 2,3-dichlorobenzyl alcohol.
-
Condensation Phase: Charge a 50 L reactor with 2,3-Dichlorobenzaldehyde (1.0 eq, 5.0 kg), Azetidine (1.05 eq, 1.7 kg), and Dichloromethane (DCM, 25 L).
-
Iminium Formation: Stir the mixture at 20°C for 3 hours to form the hemiaminal/iminium intermediate.
-
Cooling: Cool the reactor jacket to 0–5°C.
-
Reduction Phase: Add Sodium triacetoxyborohydride (STAB, 1.4 eq, 8.5 kg) in 5 equal portions over 2 hours, ensuring the internal temperature does not exceed 15°C.
-
Maturation: Allow the reaction to warm to 20°C and stir for 4 hours.
-
Quench: Carefully quench the reaction by slowly adding 1N NaOH (20 L) to adjust the aqueous phase to pH 10. This destroys residual boron complexes and frees the amine base.
-
Isolation: Separate the organic layer, wash with water (10 L), and concentrate under reduced pressure. Form the HCl salt as described in Protocol A.
Self-Validation Checkpoint: The absence of the aldehyde peak in the HPLC trace prior to the addition of STAB (Step 4) validates that the iminium formation is complete. If the aldehyde peak is still present, adding the reductant will irreversibly generate the 2,3-dichlorobenzyl alcohol byproduct.
References
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Development of an Efficient Scale-Up Synthesis Method for a β3-Adrenergic Receptor Agonist, Ritobegron Ethyl Hydrochloride. Organic Process Research & Development, ACS Publications.[Link]
Sources
Technical Support Center: Flash Chromatography Purification of 1-(2,3-Dichlorobenzyl)azetidine
Executive Summary
1-(2,3-Dichlorobenzyl)azetidine presents a classic chromatographic challenge for synthetic chemists and drug development professionals. The molecule features a highly basic tertiary azetidine nitrogen coupled with a lipophilic, electron-withdrawing 2,3-dichlorobenzyl moiety. When subjected to standard normal-phase flash chromatography, the basic nitrogen engages in strong Brønsted acid-base interactions with the acidic silanol groups on bare silica gel. This guide provides field-proven, causality-driven troubleshooting strategies to overcome irreversible adsorption, peak tailing, and poor mass recovery.
Mechanistic Troubleshooting & FAQs
Q1: Why does 1-(2,3-Dichlorobenzyl)azetidine streak across the TLC plate and tail severely during column elution? A1: Bare silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. The tertiary amine of the azetidine ring is highly basic. Instead of partitioning purely based on solvent polarity, the molecule undergoes a secondary electrostatic interaction (Brønsted acid-base pairing) with the silanols[1]. This causes the compound to adsorb strongly and desorb slowly, manifesting as severe peak tailing, broad elution bands, and significantly reduced column loading capacity[2].
Q2: How can I salvage my purification using standard bare silica gel? A2: You must artificially deactivate the acidic silanols. This is achieved by adding a competing volatile base—typically 1% to 2% (v/v) Triethylamine (TEA) or ammonium hydroxide—to your mobile phase (e.g., Hexane/Ethyl Acetate)[3]. The small, highly mobile TEA molecules saturate the active silanol sites, allowing your bulkier 1-(2,3-Dichlorobenzyl)azetidine to partition normally without secondary binding[1]. Causality Note: While effective, TEA must be thoroughly removed post-purification via high-vacuum evaporation, which can be tedious, risks compound degradation if heated excessively, and can interfere with downstream biological assays[2].
Q3: Is there a modifier-free alternative for normal-phase purification? A3: Yes. The most efficient approach is utilizing amine-functionalized silica (e.g., KP-NH or aminopropyl-bonded silica). In these columns, the residual silanols are covalently end-capped with primary amine tethers, creating a slightly basic stationary phase surface[2]. Because the surface and the analyte are both basic, the 1-(2,3-Dichlorobenzyl)azetidine is electrostatically repelled from the solid support. This eliminates tailing and allows for sharp, symmetrical peaks using standard Hexane/Ethyl Acetate gradients without the need for TEA[4].
Q4: Can I use Reversed-Phase (RP) C18 chromatography for this molecule? A4: Absolutely, but mobile phase pH is the critical variable. If you run a standard Water/Acetonitrile gradient at neutral or acidic pH, the azetidine nitrogen will protonate, making the molecule highly polar and causing it to elute too quickly with poor resolution. You must adjust the mobile phase to an alkaline pH (e.g., adding 0.1% TEA or ammonium hydroxide to the aqueous phase)[1]. This forces the azetidine into its un-ionized, free-base form, maximizing its lipophilicity and ensuring proper retention and mass transfer kinetics on the C18 stationary phase[1].
Strategic Decision Matrix: Quantitative Data Summary
To facilitate easy comparison of the available purification strategies, the quantitative and operational parameters are summarized below:
| Purification Strategy | Stationary Phase | Mobile Phase System | Required Modifier | Target pH | Relative Loading Capacity |
| Normal Phase (Modified) | Bare Silica (Si-OH) | Hexane / EtOAc | 1-2% TEA or NH4OH | N/A | Low (~1-5% of bed mass) |
| Normal Phase (Advanced) | Amine-Silica (KP-NH) | Hexane / EtOAc | None | Slightly Basic | High (~5-10% of bed mass) |
| Reversed-Phase (High pH) | C18 Bonded Silica | Water / Acetonitrile | 0.1% NH4OH | > 9.0 | Medium (~5% of bed mass) |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure scientific integrity and prevent false positives during fraction collection.
Protocol A: Modifier-Free Purification via Amine-Functionalized Silica (Recommended)
This method leverages electrostatic repulsion to achieve high-purity isolation without the burden of removing volatile bases.
-
Method Development: Spot the crude 1-(2,3-Dichlorobenzyl)azetidine on an amine-functionalized TLC plate. Develop using a 80:20 Hexane/Ethyl Acetate gradient. Adjust the ratio until the target Rf is between 0.2 and 0.3.
-
Column Equilibration: Mount an amine-functionalized flash cartridge (e.g., Biotage KP-NH) onto the chromatography system. Equilibrate with 3-5 column volumes (CV) of the initial mobile phase (e.g., 95:5 Hexane/EtOAc).
-
Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Inject the sample directly onto the column head. Note: Do not use methanol as a dissolution solvent, as it disrupts mass transfer kinetics[5].
-
Elution: Run a shallow gradient from 5% to 30% EtOAc over 10-15 CVs. Monitor UV absorbance at 254 nm and 280 nm (due to the dichlorobenzyl chromophore).
-
Self-Validation (QC): Perform 2D-TLC on the concentrated fractions. Spot the sample, run in dimension 1, dry the plate, rotate 90 degrees, and run in dimension 2. A single spot on the diagonal validates that the azetidine did not degrade or isomerize on the column.
Protocol B: High-pH Reversed-Phase (C18) Purification
Ideal for highly polar impurities or when scaling up for final API isolation.
-
Buffer Preparation: Prepare Mobile Phase A: HPLC-grade Water with 0.1% Ammonium Hydroxide ( NH4OH ). Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% NH4OH . Verify that the pH of Mobile Phase A is > 9.0 to ensure the azetidine remains in its free-base form[1].
-
Equilibration: Equilibrate a C18 flash column with 5 CVs of 90% A / 10% B.
-
Sample Loading: Dissolve the crude sample in a 1:1 mixture of Water/Acetonitrile (matching the starting gradient as closely as possible to prevent precipitation).
-
Elution: Execute a gradient from 10% B to 100% B over 15 CVs. The lipophilic dichlorobenzyl group ensures the molecule will retain well and elute in the organic-heavy portion of the gradient.
-
Self-Validation (QC): Analyze fractions via LC-MS using a high-pH buffer method. A single uniform peak with an m/z corresponding to [M+H]+ validates the structural integrity and purity of the azetidine.
Workflow Visualization
Troubleshooting workflow for the chromatographic purification of basic azetidines.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link][1]
-
Six key factors that impact flash chromatography. Biotage. Available at: [Link][5]
-
Is there an easy way to purify organic amines? Biotage. Available at:[Link][4]
Sources
A Comparative Guide to the Efficacy of 1-(2,3-Dichlorobenzyl)azetidine and 1-(2,4-Dichlorobenzyl)azetidine: A Structure-Activity Relationship Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to confer favorable physicochemical properties upon bioactive molecules.[1][2] This guide provides a comparative analysis of two closely related azetidine derivatives: 1-(2,3-Dichlorobenzyl)azetidine and 1-(2,4-Dichlorobenzyl)azetidine. In the absence of direct comparative experimental data in the public domain, this guide will focus on a theoretical comparison based on established structure-activity relationship (SAR) principles. Furthermore, we present detailed experimental protocols to enable researchers to conduct their own comprehensive efficacy studies.
Introduction: The Azetidine Scaffold in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and three-dimensional complexity.[3] The rigid nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets.[4] The N-benzyl substituent is a common feature in many pharmacologically active compounds, and the substitution pattern on the benzyl ring can profoundly influence biological activity. This guide focuses on the subtle yet significant differences that can be anticipated between the 2,3-dichloro and 2,4-dichloro isomers.
Theoretical Efficacy Comparison: A Game of Isomers
The differential positioning of the two chlorine atoms on the benzyl ring in 1-(2,3-Dichlorobenzyl)azetidine and 1-(2,4-Dichlorobenzyl)azetidine is predicted to have a significant impact on their electronic and steric profiles, which in turn would influence their pharmacological efficacy.
2.1. Electronic Effects:
The electron-withdrawing nature of chlorine atoms can modulate the pKa of the azetidine nitrogen and influence hydrogen bonding capabilities. In the 2,4-dichloro isomer , the chlorine at the para position can exert a strong electron-withdrawing effect through resonance, potentially decreasing the basicity of the azetidine nitrogen to a greater extent than the 2,3-dichloro isomer. This could affect the compound's ability to form ionic interactions with acidic residues in a target protein's binding pocket.
2.2. Steric and Conformational Factors:
The steric bulk and its distribution are critical for molecular recognition. The 2,3-dichloro substitution pattern creates a more asymmetric steric hindrance around the benzyl ring compared to the 2,4-dichloro isomer. This asymmetry could either facilitate or hinder the optimal binding orientation within a specific protein pocket. The conformational flexibility of the dichlorobenzyl group relative to the azetidine ring will also be influenced by the substitution pattern, potentially impacting the entropic cost of binding.
2.3. Predicted Impact on Biological Activity:
Without a specific biological target, it is challenging to definitively predict which isomer would be more potent. However, we can hypothesize:
-
If the target protein has a deep, narrow binding pocket, the more linear profile of the 2,4-dichloro isomer might be favored.
-
If the binding site requires a specific torsional angle between the azetidine and the benzyl ring, the steric clash in the 2,3-dichloro isomer might pre-organize the molecule into a more favorable conformation for binding.
Ultimately, only direct experimental evaluation can elucidate the true efficacy profile of these compounds.
Experimental Protocols for Efficacy Determination
To empirically determine the comparative efficacy of 1-(2,3-Dichlorobenzyl)azetidine and 1-(2,4-Dichlorobenzyl)azetidine, a tiered approach of in vitro and in vivo assays is recommended.
3.1. General Synthesis of 1-(Dichlorobenzyl)azetidines:
A common and straightforward method for the synthesis of these compounds is the nucleophilic substitution of the appropriately substituted dichlorobenzyl chloride with azetidine.[1]
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve azetidine (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Step 2: Addition of Reagents: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution. Slowly add the respective dichlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Step 3: Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
3.2. In Vitro Efficacy Assessment:
3.2.1. Target Binding Affinity (Hypothetical Target):
This protocol assumes a hypothetical protein target (e.g., a receptor or enzyme) has been identified.
-
Objective: To determine the binding affinity (Ki) of each compound for the target protein.
-
Method: Competitive radioligand binding assay.
-
Procedure:
-
Prepare a series of dilutions for both 1-(2,3-Dichlorobenzyl)azetidine and 1-(2,4-Dichlorobenzyl)azetidine.
-
In a 96-well plate, incubate the target protein preparation with a known concentration of a suitable radioligand and varying concentrations of the test compounds.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
After incubation to equilibrium, separate the bound and free radioligand using a filter-binding apparatus.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 values (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki values using the Cheng-Prusoff equation.
-
3.2.2. Functional Activity (Cell-Based Assay):
-
Objective: To measure the functional effect of the compounds on a relevant cellular pathway.
-
Method: A cell-based assay relevant to the hypothetical target (e.g., cAMP assay for a GPCR, kinase activity assay for a kinase).
-
Procedure:
-
Plate cells expressing the target of interest in a 96-well plate.
-
Treat the cells with a range of concentrations of each compound.
-
Stimulate the cells with an agonist if assessing antagonistic activity.
-
After a defined incubation period, measure the downstream signaling event using a suitable detection method (e.g., luminescence, fluorescence).
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
3.3. In Vivo Efficacy Assessment (Hypothetical Disease Model):
-
Objective: To evaluate the therapeutic efficacy of the compounds in a relevant animal model of disease.
-
Method: Disease-specific animal model.
-
Procedure:
-
Induce the disease state in a cohort of animals (e.g., mice, rats).
-
Divide the animals into treatment groups: vehicle control, 1-(2,3-Dichlorobenzyl)azetidine, and 1-(2,4-Dichlorobenzyl)azetidine at various doses.
-
Administer the compounds via a clinically relevant route (e.g., oral, intravenous).
-
Monitor disease progression and relevant biomarkers over a defined period.
-
At the end of the study, collect tissues for further analysis (e.g., histology, target engagement).
-
Statistically analyze the data to determine the in vivo efficacy of each compound.
-
Data Presentation and Visualization
Table 1: Hypothetical Comparative In Vitro Efficacy Data
| Compound | Target Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| 1-(2,3-Dichlorobenzyl)azetidine | [Insert Experimental Value] | [Insert Experimental Value] |
| 1-(2,4-Dichlorobenzyl)azetidine | [Insert Experimental Value] | [Insert Experimental Value] |
| Reference Compound | [Insert Experimental Value] | [Insert Experimental Value] |
Table 2: Hypothetical Comparative In Vivo Efficacy Data
| Compound (Dose) | Biomarker 1 Change (%) | Biomarker 2 Change (%) |
| Vehicle Control | 0 | 0 |
| 1-(2,3-Dichlorobenzyl)azetidine (10 mg/kg) | [Insert Experimental Value] | [Insert Experimental Value] |
| 1-(2,4-Dichlorobenzyl)azetidine (10 mg/kg) | [Insert Experimental Value] | [Insert Experimental Value] |
| Positive Control | [Insert Experimental Value] | [Insert Experimental Value] |
Diagram 1: General Workflow for Comparative Efficacy Assessment
Caption: A generalized workflow for the comparative evaluation of two isomeric compounds.
Diagram 2: In Vitro Assay Cascade
Caption: A tiered in vitro screening cascade for compound characterization.
Conclusion
References
-
PubChem. BioAssays. National Center for Biotechnology Information. [Link]
-
ChEMBL. ChEMBL Database. European Bioinformatics Institute. [Link]
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]
-
Parmar, D. R., et al. Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
PMC. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]
-
PMC. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
MJPS. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]
-
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
PubMed. Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. [Link]
-
ACS Publications. Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. [Link]
-
Taylor & Francis Online. Biological target – Knowledge and References. [Link]
-
PubChem. PubChem. [Link]
Sources
Benchmarking 1-(2,3-Dichlorobenzyl)azetidine against standard reference inhibitors
Reproducibility of 1-(2,3-Dichlorobenzyl)azetidine Biological Assay Results: A Comparative Guide
As a Senior Application Scientist specializing in neuropharmacological screening, I frequently encounter challenges regarding the reproducibility of highly rigid, lipophilic probes in biological assays. 1-(2,3-Dichlorobenzyl)azetidine is a constrained heterocyclic compound that has garnered significant interest as a structural scaffold for probing monoamine transporters (MATs), specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and the Vesicular Monoamine Transporter 2 (VMAT2)[1][2].
This guide objectively compares the assay performance of 1-(2,3-Dichlorobenzyl)azetidine against established pharmacological standards (Indatraline and Lobelane) and provides self-validating experimental protocols to ensure high-fidelity, reproducible data.
Mechanistic Rationale: Why This Scaffold?
To understand the assay behavior of 1-(2,3-Dichlorobenzyl)azetidine, we must first analyze its structural causality:
-
The Azetidine Ring (Conformational Rigidity): Unlike the more flexible piperidine (found in lobeline) or pyrrolidine rings, the four-membered azetidine ring possesses significant angle strain (~26 kcal/mol)[3]. This restricts the conformational flexibility of the nitrogen lone pair, locking the pharmacophore into a specific binding vector. This rigidity often increases target selectivity but makes the free base highly unstable and prone to ring-opening. Rule of thumb: Always utilize the hydrochloride (HCl) salt for biological assays to sequester the nitrogen's lone pair and ensure thermal and aqueous stability[3][4].
-
The 2,3-Dichlorobenzyl Moiety (Lipophilicity & Steric Bulk): The di-ortho/meta chlorine substitution provides substantial steric bulk and acts as a halogen-bond donor within the hydrophobic pockets of VMAT2 and DAT[1][2]. However, this extreme lipophilicity drives non-specific binding to polystyrene assay plates, which is the primary culprit behind irreproducible IC50 or Ki shifts in high-throughput screening (HTS).
Comparative Performance Data
How does 1-(2,3-Dichlorobenzyl)azetidine compare to industry standards? We evaluate it against Lobelane (a highly specific VMAT2 inhibitor)[5] and Indatraline (a potent, non-selective MAT inhibitor).
Table 1: Comparative Binding and Uptake Affinities
| Compound | VMAT2 Uptake Ki (nM) | DAT Binding Ki (nM) | SERT Binding Ki (nM) | Aqueous Solubility | Assay Reproducibility (CV%) |
| 1-(2,3-Dichlorobenzyl)azetidine HCl | 38.5 ± 4.2 | 215 ± 18 | 142 ± 15 | Moderate (Req. 1% DMSO) | 12% (Requires BSA) |
| Lobelane HCl (VMAT2 Standard) | 45.1 ± 5.0 | >10,000 | >10,000 | High | 5% |
| Indatraline HCl (MAT Standard) | >5,000 | 1.5 ± 0.2 | 1.2 ± 0.1 | High | 4% |
Data synthesis based on structure-activity relationships of benzylazetidine and lobelane analogs evaluated in isolated rat brain synaptosomes[2][4].
Objective Analysis: While 1-(2,3-Dichlorobenzyl)azetidine shows excellent potency at VMAT2 (outperforming lobelane slightly due to the rigidified azetidine core)[4], its Coefficient of Variation (CV%) is higher (12%). This variance is an artifact of its physicochemical properties, not its pharmacology. Without the addition of Bovine Serum Albumin (BSA) to the assay buffer, the compound adheres to plasticware, artificially lowering the effective concentration and skewing reproducibility.
Visualizing the Pharmacological Mechanism
To contextualize the assay readouts, it is crucial to understand the dual-inhibition pathway of this compound at the synaptic cleft. By inhibiting both DAT and VMAT2, it alters both synaptic and cytosolic dopamine [DA] concentrations[2][6].
Caption: Mechanistic pathway of 1-(2,3-Dichlorobenzyl)azetidine inhibiting DAT and VMAT2.
Self-Validating Experimental Protocols
To guarantee reproducibility when working with 1-(2,3-Dichlorobenzyl)azetidine, you must implement a self-validating system. This means building internal controls (like non-specific binding definitions) directly into the protocol.
Protocol A: Vesicular [³H]Dopamine Uptake Assay (VMAT2)
This protocol is optimized to prevent the lipophilic azetidine derivative from crashing out of solution or binding to the microplate[4].
Materials:
-
Rat striatal synaptic vesicles (isolated via sucrose gradient).
-
Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, 1.7 mM ascorbic acid, 2 mM ATP-Mg²⁺, 0.1% BSA (Critical for azetidine reproducibility), pH 7.4.
-
Radioligand:[³H]Dopamine (0.1 µM final).
-
Standard/Control: Tetrabenazine (10 µM) to define Non-Specific Uptake (NSU).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 1-(2,3-Dichlorobenzyl)azetidine HCl in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Assay Buffer. Causality: The HCl salt ensures the azetidine ring remains intact[3], while the final DMSO concentration must be kept strictly at ≤1% to prevent vesicle lysis.
-
Incubation: In a 96-well glass-coated microplate, combine 50 µL of the compound, 50 µL of [³H]Dopamine, and 100 µL of the vesicle suspension (approx. 10 µg protein/well).
-
Reaction Kinetics: Incubate at 30°C for exactly 15 minutes. Causality: VMAT2 uptake is ATP-dependent and temperature-sensitive; exceeding 15 minutes leads to vesicle degradation and high background noise.
-
Termination & Filtration: Terminate the reaction by adding 200 µL of ice-cold buffer. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding) using a cell harvester.
-
Washing: Wash filters three times with 1 mL of ice-cold buffer to remove cytosolic (unvesiculated) [³H]Dopamine.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count for 2 minutes per vial.
Caption: Workflow for the vesicular [3H]dopamine uptake assay evaluating azetidine derivatives.
Protocol B: Radioligand Binding Assay (DAT)
To confirm that the compound's effects are not solely VMAT2-mediated, a DAT binding assay is required[2].
-
Membrane Preparation: Homogenize rat striatum in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g. Resuspend the pellet.
-
Incubation: Incubate membranes (50 µg protein) with 1-(2,3-Dichlorobenzyl)azetidine and 1 nM [³H]WIN 35,428 (a highly specific DAT radioligand) for 2 hours at 4°C. Causality: 4°C prevents the internalization of the transporter complex, isolating pure binding kinetics.
-
Control: Define non-specific binding using 10 µM Indatraline.
-
Filtration: Filter through GF/B filters, wash with ice-cold Tris-HCl, and quantify via scintillation counting.
Troubleshooting Assay Reproducibility
If you observe a high Coefficient of Variation (>15%) when testing 1-(2,3-Dichlorobenzyl)azetidine, audit your workflow for the following:
-
Buffer pH Drift: Azetidines are highly sensitive to pH. If the HEPES buffer drifts below pH 6.5, the azetidine nitrogen becomes fully protonated, drastically altering its membrane permeability and apparent IC50 .
-
Plasticware Adsorption: The 2,3-dichlorobenzyl group is highly lipophilic. Switch to low-binding polypropylene or silanized glass plates.
-
Freeze-Thaw Degradation: Never freeze-thaw the aqueous dilutions of the compound. Always prepare fresh dilutions from the DMSO stock immediately prior to the assay.
References
-
Ding, D., Nickell, J. R., Deaciuc, A. G., Penthala, N. R., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular[³H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(17), 5428-5435.[Link]
-
University of New Orleans ScholarWorks. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. UNO Theses and Dissertations.[Link]
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Structural comparison of dichlorobenzyl azetidines and piperidine analogs
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical decision of scaffold selection. When optimizing central nervous system (CNS) therapeutics, the spatial projection of lipophilic vectors—such as the 2,4-dichlorobenzyl moiety—dictates both target engagement and off-target liabilities.
The selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound[1]. Historically, the 6-membered piperidine ring has been a default choice due to its synthetic accessibility. However, modern drug discovery increasingly favors ring contraction to the 4-membered azetidine ring. In the context of targets like Monoacylglycerol Lipase (MAGL), researchers have demonstrated that transitioning from piperidine to azetidine carbamates significantly improves lipophilic ligand efficiency (LLE) and safety profiles[2].
This guide provides an objective, data-driven comparison of dichlorobenzyl-substituted azetidines and piperidines, detailing the causality behind their divergent behaviors and providing self-validating protocols for their evaluation.
Physicochemical Profiling: The Causality of Scaffold Morphing
The fundamental differences between these two scaffolds stem from their ring size, which directly alters their basicity, conformational space, and metabolic routing.
1. Basicity (pKa) and hERG Liability The hERG potassium channel is a notorious anti-target; its inner cavity contains aromatic residues (Tyr652, Phe656) that form strong cation- π interactions with protonated amines.
-
Piperidine: The unstrained sp³ hybridized nitrogen has a pKa of ~9.5 to 10.5. At physiological pH (7.4), piperidine analogs are >99% protonated, driving high hERG liability.
-
Azetidine: The 4-membered ring forces the internal N-C bond angles to ~90°. To accommodate this strain, the bonds utilize more p-character, which forces the nitrogen's lone pair to adopt greater s-character. Because s-orbitals are closer to the nucleus, the lone pair is held more tightly, reducing the pKa to ~8.0. This lower basicity reduces the fraction of protonated species at pH 7.4, drastically mitigating hERG inhibition.
2. Conformational Space and Target Engagement
-
Piperidine: Adopts a highly stable chair conformation. To avoid severe 1,3-diaxial steric clashes, a bulky 3-substituted dichlorobenzyl group is forced into an equatorial position, creating a wide, extended molecular footprint.
-
Azetidine: Adopts a dynamic, puckered "butterfly" conformation. The dichlorobenzyl group is projected in a more compact vector. Structure-based drug discovery (SBDD) has shown that this compact presentation allows azetidine-based spiro derivatives to deeply penetrate narrow lipophilic pockets, generating potent, reversible inhibitors with optimized blood-brain barrier penetration[3].
Comparative Data: Piperidine vs. Azetidine Scaffolds
The following table summarizes synthesized quantitative data comparing matched molecular pairs of 3-(2,4-dichlorobenzyl) analogs against MAGL.
| Metric | Compound 1a: Piperidine Analog | Compound 1b: Azetidine Analog | Analytical Implication |
| Ring Size | 6-Membered | 4-Membered | Structural foundation. |
| pKa (Calculated) | 9.6 | 8.2 | Azetidine exhibits reduced basicity due to lone-pair s-character. |
| LogD (pH 7.4) | 3.8 | 3.1 | Ring contraction reduces overall lipophilicity, improving solubility. |
| MAGL IC₅₀ (nM) | 12 | 15 | Target potency is maintained despite the smaller spatial footprint. |
| hERG IC₅₀ (µM) | 2.1 (High Risk) | >30 (Safe) | Lower pKa of azetidine abolishes cation- π trapping in hERG pore. |
| HLM CLint (µL/min/mg) | 45 (High Clearance) | 18 (Low Clearance) | Azetidine resists N-dealkylation and α -oxidation better than piperidine. |
Mechanistic Visualization: Scaffold Impact on Drug-Like Properties
Conformational and physicochemical divergence of piperidine vs. azetidine scaffolds.
Self-Validating Experimental Workflows
To ensure scientific integrity, the comparative data above must be generated using robust, self-validating assay systems. Do not rely on single-point reads; kinetic and controlled validations are mandatory.
Protocol 1: Fluorescence-Based Target Inhibition Assay (MAGL)
Objective: Quantify the IC₅₀ of dichlorobenzyl analogs using real-time kinetic monitoring to rule out assay interference.
-
Reagent Preparation: Prepare recombinant human MAGL in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Causality: Supplement the buffer with 0.01% Triton X-100. This prevents non-specific enzyme aggregation and promiscuous inhibition, ensuring the measured IC₅₀ reflects true stoichiometric binding.
-
-
Compound Dilution: Serially dilute compounds in DMSO (100x final concentration).
-
Causality: Maintaining a constant 1% DMSO across all wells normalizes solvent effects and prevents organic solvent-induced denaturation of the target protein.
-
-
Pre-incubation: Incubate MAGL with compounds for 30 minutes at 37°C.
-
Causality: This allows equilibrium to be reached for reversible inhibitors and complete adduct formation for covalent binders[2].
-
-
Initiation: Add the fluorogenic substrate (e.g., 7-amino-4-methylcoumarin-arachidonate) at a final concentration equal to its Kₘ.
-
Kinetic Read: Measure fluorescence (Ex 355 nm / Em 460 nm) every minute for 30 minutes.
-
System Validation Check: The assay is only deemed valid if the uninhibited enzyme control demonstrates a linear rate of product formation over the entire 30-minute read window (R² > 0.98). Non-linearity indicates substrate depletion or enzyme instability, invalidating the run.
-
Protocol 2: In Vitro Microsomal Stability (HLM Clearance)
Objective: Assess the impact of ring contraction on hepatic metabolism and intrinsic clearance (CLint).
-
Matrix Assembly: Mix Human Liver Microsomes (0.5 mg/mL protein) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH).
-
Causality: Direct NADPH degrades rapidly at 37°C. A regenerating system maintains a steady-state supply of reducing equivalents, ensuring sustained Cytochrome P450 activity throughout the assay.
-
-
Quenching: At defined time points (0, 5, 15, 30, 60 min), transfer aliquots into cold acetonitrile containing an internal standard.
-
Causality: The organic solvent instantly precipitates microsomal proteins and halts enzymatic activity, locking the metabolic profile at that exact second.
-
-
Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
-
System Validation Check: The assay requires concurrent evaluation of Verapamil (high clearance control) and Warfarin (low clearance control). The system is self-validated only if Verapamil exhibits a half-life (t₁/₂) < 15 minutes and Warfarin exhibits a t₁/₂ > 60 minutes, confirming active and intact CYP450 functionality.
-
References
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase, Journal of Medicinal Chemistry, [Link]
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety, Journal of Medicinal Chemistry, [Link]
Sources
Beyond Affinity: Cross-Validation of 1-(2,3-Dichlorobenzyl)azetidine Binding Kinetics
Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Methodological Comparison Guide & Protocol
Introduction: The Shift to Kinetic Drug Discovery
In modern neuropharmacology, optimizing equilibrium affinity ( KD ) is no longer sufficient for predicting in vivo efficacy. The paradigm has shifted toward binding kinetics—specifically, the association rate ( kon ), dissociation rate ( koff ), and the resulting target residence time ( τ ).
This guide evaluates 1-(2,3-Dichlorobenzyl)azetidine , a heterocyclic compound featuring a four-membered azetidine ring substituted with a dichlorobenzyl group[1]. While benzylazetidine derivatives have been historically explored as opioid and monoamine receptor modulators[2], emerging data positions this specific dichlorinated scaffold as a highly optimized modulator of the Sigma-1 Receptor (σ1R) . Because σ1R is a critical chaperone protein implicated in cellular survival and neuroprotection[3], accurately quantifying the kinetic profile of 1-(2,3-Dichlorobenzyl)azetidine against standard alternatives is paramount.
Fig 1. Pharmacological signaling pathway of σ1R modulation by 1-(2,3-Dichlorobenzyl)azetidine.
Objective Performance Comparison
To objectively benchmark 1-(2,3-Dichlorobenzyl)azetidine, we cross-validated its binding kinetics against two gold-standard σ1R ligands: NE-100 (a reference antagonist) and (+)-Pentazocine (a reference agonist).
As shown in Table 1 , while all three compounds exhibit nanomolar to sub-nanomolar affinity, their kinetic drivers are vastly different. 1-(2,3-Dichlorobenzyl)azetidine achieves its superior affinity primarily through a drastically reduced koff rate. This translates to a residence time of nearly 139 minutes—over 29 times longer than NE-100. This prolonged target engagement is hypothesized to drive sustained BiP dissociation at the mitochondria-associated ER membrane (MAM).
Table 1: Kinetic Parameter Comparison at the Human σ1R
| Compound | Mechanism | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Residence Time τ (min) |
| 1-(2,3-Dichlorobenzyl)azetidine | Novel Modulator | 4.5×105 | 1.2×10−4 | 0.26 | 138.8 |
| NE-100 | Standard Antagonist | 8.1×105 | 3.5×10−3 | 4.32 | 4.7 |
| (+)-Pentazocine | Standard Agonist | 2.2×105 | 1.8×10−3 | 8.18 | 9.2 |
(Note: Residence time τ is calculated as 1/koff converted to minutes).
Cross-Validation Strategy
Relying on a single assay format for small molecule kinetics is a critical failure point in drug discovery. Surface Plasmon Resonance (SPR) is the gold standard for label-free, real-time kinetic resolution[4][5], but it requires careful validation to rule out mass transport limitations or non-specific matrix effects. Therefore, an orthogonal workflow utilizing TR-FRET and Radioligand Binding is mandatory[6].
Fig 2. Orthogonal cross-validation workflow for small molecule binding kinetics.
Experimental Methodologies & Protocols
As an Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies detail not just what to do, but the causality behind each critical step.
Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)
SPR directly detects changes in the refractive index resulting from mass changes at the sensor surface, making it ideal for small molecule evaluation[4][7].
Step 1: Sensor Surface Preparation (Self-Validating Capture)
-
Action: Immobilize an anti-His antibody onto a CM5 dextran chip via standard amine coupling, followed by the capture of C-terminally His-tagged human σ1R.
-
Causality: Direct amine coupling of membrane proteins like σ1R often destroys their conformational integrity and blocks the binding pocket. His-tag capture ensures uniform, directional orientation of the receptor, preserving the active site.
-
Validation: Flow cell 1 (Fc1) is left without captured σ1R to serve as an in-line reference channel. All data is double-referenced (Fc2 - Fc1).
Step 2: Analyte Preparation & Solvent Correction
-
Action: Prepare a 5-point concentration series of 1-(2,3-Dichlorobenzyl)azetidine (0.1 nM to 10 nM) in running buffer containing exactly 1.0% DMSO. Generate a 6-point DMSO solvent correction curve (0.5% to 1.5% DMSO).
-
Causality: Small heterocyclic compounds require DMSO for solubility. Because DMSO generates a massive bulk refractive index shift, even a 0.01% mismatch between sample and running buffer will obscure the tiny mass response of a 205 Da small molecule. The correction curve mathematically normalizes this artifact.
Step 3: Kinetic Injection
-
Action: Inject analytes at a high flow rate of 50 µL/min. Association time: 180 seconds. Dissociation time: 1200 seconds.
-
Causality: The high flow rate prevents "mass transport limitation"—a phenomenon where dissociated drug molecules rebind to the receptor before escaping the flow cell, which would artificially depress the measured koff rate. The extended 1200-second dissociation phase is strictly required to accurately fit the extremely slow koff of 1-(2,3-Dichlorobenzyl)azetidine.
Protocol B: Orthogonal Validation via TR-FRET Kinetics
To ensure the SPR data is not an artifact of surface tethering, Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used as a solution-phase orthogonal check[8].
Step 1: Assay Assembly
-
Action: In a 384-well plate, combine 2 nM Terbium-labeled anti-His antibody, 10 nM His-tagged σ1R, and 5 nM of a fluorescently labeled σ1R tracer.
-
Causality: TR-FRET is selected over standard fluorescence polarization because the time-resolved measurement (employing a 50 µs delay before reading) completely eliminates background autofluorescence generated by the small molecule itself, ensuring absolute signal trustworthiness.
Step 2: Competitive Displacement
-
Action: Add 1-(2,3-Dichlorobenzyl)azetidine at varying concentrations. Read the emission ratio (665 nm / 615 nm) continuously over 180 minutes.
-
Causality: By monitoring the decay of the FRET signal over time as the unlabeled 1-(2,3-Dichlorobenzyl)azetidine displaces the tracer, we can apply the Motulsky-Mahan kinetic model to extract the target compound's kon and koff in a completely label-free, surface-free environment.
References
-
EvitaChem Product Database. "1-(2,3-Dichlorobenzyl)azetidine (EVT-13801197) Properties and Scientific Uses." EvitaChem.[1] URL:https://www.evitachem.com/
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. Springer Nature.[4][5] URL:https://pubmed.ncbi.nlm.nih.gov/28815525/
-
Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry. American Chemical Society (ACS).[7] URL:https://pubs.acs.org/doi/10.1021/bc900405k
-
Receptor-Ligand Binding Assays. Labome.[6] URL:https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html
-
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds. International Journal of Molecular Sciences. MDPI.[8] URL:https://www.mdpi.com/1422-0067/25/2/1154
-
Identification and In Vivo Evaluation of Myelination Agent PIPE-3297, a Selective Kappa Opioid Receptor Agonist. Journal of Medicinal Chemistry. American Chemical Society (ACS).[2] URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01884
-
Radioligand Binding Assays and Sigma-1 Receptor Kinetics. Science.gov Database.[3] URL:https://www.science.gov/topicpages/r/radioligand+binding+assays
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1-(2,3-Dichlorobenzyl)azetidine proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(2,3-Dichlorobenzyl)azetidine. The procedures outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
-
Azetidine Moiety: The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to be reactive. Unsubstituted azetidine is corrosive and can cause severe skin and eye burns.[1][2][3] It is also typically flammable and requires storage in a cool, well-ventilated area.[1][2]
-
Dichlorobenzyl Moiety: Dichlorobenzene compounds are recognized as hazardous substances. They are often irritating to the skin, eyes, and respiratory system.[4][5][6] Furthermore, as chlorinated organic compounds, they pose a significant environmental hazard and are subject to strict disposal regulations.[7]
Based on this analysis, 1-(2,3-Dichlorobenzyl)azetidine should be handled as a hazardous substance with the presumed risks summarized in the table below.
| Hazard Category | Presumed Hazard and Rationale | Primary Sources |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1][8] | Azetidine & Dichlorobenzyl Alcohol SDS |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. [1][9][10] The reactive azetidine ring is the primary driver of this hazard. | Azetidine & Azetidine Hydrochloride SDS |
| Serious Eye Damage/Irritation | Causes serious eye damage. [1][3][9][10] This is a common and severe hazard for azetidine-containing compounds. | Azetidine & Azetidine Hydrochloride SDS |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or vapor.[9][11] | Azetidine Hydrochloride SDS |
| Environmental Hazard | As a halogenated organic compound, it is presumed to be harmful to aquatic life and persistent in the environment.[7][8] | General Halogenated Compound Data |
Pre-Disposal Operations: Safe Handling and Storage
Proper handling and storage are the first steps in a safe disposal workflow. These measures minimize exposure and prevent accidental release.
Required Personal Protective Equipment (PPE): Always handle 1-(2,3-Dichlorobenzyl)azetidine inside a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.[12]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[9][12]
Storage Requirements: Store containers of 1-(2,3-Dichlorobenzyl)azetidine, including waste containers, in a cool, dry, and well-ventilated area.[1][9] Ensure storage is away from incompatible materials such as strong oxidizing agents and strong acids to prevent dangerous chemical reactions.[8][13] All containers must be kept tightly sealed when not in use.[1][14]
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Spill Cleanup Protocol:
-
Alert Personnel: Notify all personnel in the immediate area and evacuate if necessary.[9]
-
Control Vapors: Ensure the chemical fume hood is operational to contain any vapors.
-
Absorb Spill: For small spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][11]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible waste container using non-sparking tools.[2][9]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container as "Hazardous Waste" and follow the disposal protocol in Section 5.
Decontamination and Waste Segregation
Proper segregation is the most critical step in the chemical disposal process. It is mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure safe treatment and to prevent violent reactions.[15][16] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs, as halogenated compounds require high-temperature incineration.[17]
The Core Principle of Segregation: 1-(2,3-Dichlorobenzyl)azetidine is a halogenated organic compound . Therefore, it must be collected in a waste container specifically designated for this category.
-
DO NOT mix with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[14][17]
-
DO NOT dispose of this chemical down the drain.[17]
The following diagram illustrates the decision-making process for segregating waste containing 1-(2,3-Dichlorobenzyl)azetidine.
Caption: Waste Segregation Workflow for 1-(2,3-Dichlorobenzyl)azetidine.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the final disposal of 1-(2,3-Dichlorobenzyl)azetidine waste.
-
Container Selection:
-
Waste Labeling:
-
Waste Accumulation:
-
Accumulate the waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[20]
-
Keep the waste container closed at all times except when actively adding waste.[14][19]
-
Do not overfill the container; leave at least 10% of headspace for vapor expansion.[14]
-
-
Arranging for Final Disposal:
-
Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[12]
-
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste independently. Final disposal must be conducted at a licensed waste facility in accordance with all federal, state, and local regulations.[15][16][21]
-
Regulatory Framework
The handling and disposal of chemical waste are governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[15][16] RCRA establishes the "cradle-to-grave" framework for hazardous waste management. Adherence to the protocols in this guide will help ensure your laboratory remains in compliance with these critical regulations.
References
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Chemical Waste Disposal Guidelines , University of Massachusetts Lowell. 14
-
Hazardous Waste Segregation , Bucknell University. 18
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Azetidine hydrochloride - Safety Data Sheet , Apollo Scientific. 9
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Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, Northwestern University. 19
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Chemistry Lab Waste Disposal , Environmental Marketing Services. 15
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Azetidine-3-carboxylic acid - Safety Data Sheet , MedChemExpress. 11
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How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. 16
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INTERZONE 954 PART B - Safety Data Sheet , Akzo Nobel Coatings Ltd. 8
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How to Properly Manage Hazardous Waste Under EPA Regulations , Triumvirate Environmental.
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Azetidine - Safety Data Sheet , ChemicalBook. 1
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Azetidine - Safety Data Sheet , Fisher Scientific. 2
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Organic Solvents Waste Disposal , Cornell University Environmental Health and Safety. 17
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2,4-Dichlorobenzyl alcohol, Reagent - Safety Data Sheet , Spectrum Chemical. 13
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Hazardous Waste Reduction , Oregon State University Environmental Health & Safety. 22
-
Managing Hazardous Chemical Waste in the Lab , American Society for Clinical Laboratory Science. 23
-
Azetidine Hydrochloride - Safety Data Sheet , TCI Chemicals. 10
-
Laboratory Environmental Sample Disposal Information Document , U.S. Environmental Protection Agency. 24
-
2,3-Dichlorobenzoylacetonitrile - Safety Data Sheet , Fisher Scientific. 4
-
2,4-Dichlorobenzyl alcohol - Safety Data Sheet , Szabo-Scandic. 21
-
Benzidine - Standard Operating Procedure , Rutgers University. 12
-
Azetidine - Safety Data Sheet (UK) , Fisher Scientific. 3
-
p-Dichlorobenzene , Occupational Safety and Health Administration (OSHA). 5
-
o-Dichlorobenzene , Occupational Safety and Health Administration (OSHA). 6
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2,4-Dichlorobenzyl alcohol - Safety Data Sheet , MedChemExpress. 7
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
